molecular formula C6H5Cl2NO B11909455 3,5-Dichloro-2-methylpyridin-4-ol

3,5-Dichloro-2-methylpyridin-4-ol

Cat. No.: B11909455
M. Wt: 178.01 g/mol
InChI Key: QNKMVTVSNLLVRV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylpyridin-4-ol is a versatile pyridinone-based compound of significant interest in chemical research and development. Its structure, featuring a nitrogen-containing aromatic ring with chloro and methyl substituents, classifies it as a valuable synthetic intermediate . Compounds within the pyridinone family are frequently explored for their diverse biological activities, which can include antimicrobial and antifungal properties . Researchers utilize this chemical as a key building block in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals . Its potential to act as a chelating agent also makes it a compound of interest in materials science and environmental chemistry studies . The solubility profile of such pyridinone compounds is solvent-dependent; they typically exhibit greater solubility in polar solvents like water and alcohols due to the presence of the nitrogen atom in the pyridine ring, which allows for hydrogen bonding. Solubility in non-polar solvents is generally more limited . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The specific hazard statements for a closely related compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

3,5-dichloro-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10)

InChI Key

QNKMVTVSNLLVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 3,5-Dichloro-2-methyl-4-pyridinol

[1]

Structural Identity & Tautomeric Dynamics

CAS Registry Number: 1823944-64-4 (varies by salt/tautomer designation) Molecular Formula:

Molecular Weight:12
The Core Architecture

The molecule consists of a pyridine ring substituted at four positions. The structural integrity relies on the interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms.

  • Position 2: Methyl group (

    
    ) – Provides steric bulk and weak electron donation.[1]
    
  • Positions 3 & 5: Chlorine atoms (

    
    ) – Strong electronegativity deactivates the ring but stabilizes the anionic form of the hydroxyl group.
    
  • Position 4: Hydroxyl group (

    
    ) – The site of tautomeric exchange.
    
  • Position 6: Unsubstituted hydrogen (

    
    ) – Critical Differentiator: Unlike Clopidol, this position retains an aromatic proton, serving as a primary diagnostic marker in NMR spectroscopy.
    
Tautomeric Equilibrium (Pyridinol vs. Pyridone)

Like many 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .

  • Solid State/Polar Solvents: The equilibrium heavily favors the 4-pyridone tautomer due to the high resonance stabilization energy of the amide-like

    
     moiety and intermolecular hydrogen bonding.[1]
    
  • Gas Phase/Non-polar Solvents: The 4-pyridinol (aromatic) form may become more significant.[1]

Mechanism of Tautomerism: The proton transfer occurs between the oxygen at C4 and the nitrogen at N1. The electron-withdrawing chlorines at C3 and C5 increase the acidity of the N-H bond in the pyridone form, potentially shifting the equilibrium slightly compared to non-halogenated analogs.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Electronic InfluencesEnol4-Pyridinol Form(Aromatic, OH present)Dominant in Gas PhaseKeto4-Pyridone Form(Amide-like, NH/C=O)Dominant in Solid/SolutionEnol->KetoProton Transfer (O -> N)Cl_EffectCl (Pos 3,5)Inductive Withdrawl (-I)Increases AcidityCl_Effect->KetoMe_EffectMe (Pos 2)Steric HindranceWeak Donation (+I)Me_Effect->Enol

Figure 1: Tautomeric interconversion between pyridinol and pyridone forms, influenced by substituent electronic effects.

Synthetic Pathways & Process Chemistry[1][3]

The synthesis of 3,5-dichloro-2-methyl-4-pyridinol follows an electrophilic aromatic substitution (EAS) pathway.[1] The starting material is typically 2-methyl-4-pyridinol (also known as 4-hydroxy-2-picoline).[1]

Reaction Protocol

Reagents: Chlorine gas (


Solvent:Temperature:1

Step-by-Step Mechanism:

  • Activation: The 2-methyl-4-pyridinol substrate is dissolved in acid.[1] The hydroxyl group (strong activator) directs incoming electrophiles to the ortho positions (3 and 5).

  • First Chlorination: Electrophilic attack by

    
     at position 3 (kinetically favored due to proximity to the methyl group or electronic density).
    
  • Second Chlorination: Subsequent attack at position 5.

  • Isolation: The product precipitates upon cooling or neutralization due to its low solubility in water at neutral pH.

Critical Control Points[1]
  • Over-chlorination: Excessive chlorine exposure can lead to chlorination of the methyl group (forming trichloromethyl variants), drastically altering biological activity.

  • pH Control: Maintaining acidic conditions prevents the formation of N-oxide byproducts and ensures the pyridine nitrogen remains protonated (or the pyridone form is reactive).

SynthesisstartStart: 2-Methyl-4-pyridinolstep1Step 1: Electrophilic Attack(Ortho-direction by OH)start->step1reagentReagent: Cl2 or SO2Cl2Solvent: AcOH/HClreagent->step1interIntermediate:3-Chloro-2-methyl-4-pyridinolstep1->interstep2Step 2: Second Chlorination(Position 5)inter->step2finalProduct: 3,5-Dichloro-2-methyl-4-pyridinolstep2->finalimpurityImpurity Risk:Side-chain Chlorination (-CCl3)step2->impurityExcess Cl2 / High Temp

Figure 2: Synthetic workflow for the chlorination of 2-methyl-4-pyridinol, highlighting critical impurity risks.

Analytical Characterization (QC Standards)

To validate the identity of 3,5-dichloro-2-methyl-4-pyridinol and distinguish it from Clopidol, specific analytical markers must be confirmed.[1]

Nuclear Magnetic Resonance (NMR)

The

1
Feature3,5-Dichloro-2-methyl-4-pyridinolClopidol (Reference)
Aromatic Region One Singlet (~8.0 - 8.5 ppm) None (Fully substituted)
Aliphatic Region One Singlet (~2.4 ppm, 3H) One Singlet (~2.4 ppm, 6H)
Symmetry AsymmetricSymmetric

Interpretation: The presence of the aromatic proton at Position 6 is the "fingerprint" of the mono-methyl structure. Clopidol has methyl groups at both 2 and 6, leaving no aromatic protons.

Mass Spectrometry (MS)
  • Molecular Ion: m/z ~177 (Base peak for

    
    ).
    
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster:

    • M (

      
      ): 100% relative abundance.
      
    • M+2 (

      
      ): ~65% relative abundance.
      
    • M+4 (

      
      ): ~10% relative abundance.
      
HPLC Protocol for Purity Analysis

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm). Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v]. Detection: UV at 254 nm (aromatic ring absorption). Retention Logic: Due to the loss of one methyl group compared to Clopidol, this compound is slightly less lipophilic and will elute earlier than Clopidol under identical reverse-phase conditions.

Biological & Research Implications[1][5][6][7][8]

Structure-Activity Relationship (SAR)

The biological activity of halogenated pyridinols often targets mitochondrial respiration (specifically the electron transport chain).

  • Lipophilicity: The chlorines increase lipophilicity, aiding membrane penetration.

  • Acidity: The pKa of the hydroxyl group is lowered by the chlorines (~pKa 6-7), allowing the molecule to act as a proton uncoupler in physiological pH.

  • Metabolic Stability: The unsubstituted Position 6 is a "soft spot" for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. This makes the mono-methyl variant likely less metabolically stable than Clopidol, which is blocked at both ortho-positions (2 and 6) by methyl groups.[1]

Safety Profile
  • Hazard Class: Irritant (Skin/Eye).

  • Handling: Standard PPE (gloves, goggles) required.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the pyridinol to the pyridinolate anion).

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Clopidol.[1] (Describes the analogous chlorination pathway of 4-pyridone derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone.[1] (Structural data on the chlorinated pyridone core).

  • WuXi Biology. (2025). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone.[1] (Mechanistic insight into pyridinol-pyridone equilibrium).

  • BLD Pharm. (2025). Product Data: 3,5-Dichloro-2-methylpyridin-4-ol (CAS 1823944-64-4).[1][3][4] (Commercial availability and physical property verification).

  • PrepChem. (2025). Synthesis of 2-chloromethyl-pyridine hydrochloride.[1][5] (Reference for side-chain reactivity and chlorination conditions).

Structural Divergence and Analytical Resolution: Clopidol vs. 3,5-Dichloro-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Foundation

Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts.

This guide provides a rigorous technical comparison between Clopidol (the Active Pharmaceutical Ingredient, API) and its des-methyl analog, 3,5-Dichloro-2-methylpyridin-4-ol (often designated as Impurity B or a Type II process impurity).

While Clopidol is a widely established coccidiostat used in veterinary medicine, the 2-methyl analog represents a critical structural divergence. For drug development professionals, distinguishing these two is not merely academic—it is a regulatory necessity for purity profiling (ICH Q3A/B) and establishing structure-activity relationships (SAR).

The Core Structural "Trap"

The fundamental difference lies in the substitution at the C6 position of the pyridine ring. This single methylation variance alters the molecule's symmetry, tautomeric equilibrium, and lipophilicity, dictating how they must be separated analytically.

FeatureClopidol (API) This compound (Analog)
IUPAC Name 3,5-dichloro-2,6-dimethylpyridin-4-olThis compound
Formula C₇H₇Cl₂NOC₆H₅Cl₂NO
Mol.[1] Weight 192.04 g/mol 178.01 g/mol
C6 Substituent Methyl (-CH₃)Hydrogen (-H)
Symmetry C₂v (Symmetric)Cₛ (Asymmetric)
Aromatic Protons None (0H)One (1H at C6)

Synthetic Origins & Impurity Profiling[2]

Understanding the origin of the analog is the first step in controlling it. The presence of this compound in a Clopidol batch typically points to a specific feedstock impurity or a side-reaction.

The Feedstock Divergence

Clopidol is synthesized via the chlorination of 2,6-lutidine (2,6-dimethylpyridine). If the starting material contains 2-picoline (2-methylpyridine) as an impurity, the chlorination process will carry this contaminant through to the final step, yielding the des-methyl analog.

SynthesisPath cluster_0 Correct Pathway (API) cluster_1 Impurity Pathway (Analog) Lutidine 2,6-Lutidine (Starting Material) Oxidation1 Oxidation/Hydrolysis Lutidine->Oxidation1 Chlorination1 Electrophilic Chlorination (Cl2 / HOAc) Oxidation1->Chlorination1 Clopidol CLOPIDOL (Target API) Chlorination1->Clopidol Picoline 2-Picoline (Feedstock Impurity) Oxidation2 Oxidation/Hydrolysis Picoline->Oxidation2 Chlorination2 Electrophilic Chlorination Oxidation2->Chlorination2 Analog Des-methyl Analog (Impurity) Chlorination2->Analog

Figure 1: Synthetic divergence showing how feedstock purity (Lutidine vs. Picoline) dictates the formation of Clopidol vs. its des-methyl analog.

Physicochemical Properties & Tautomerism[3][4][5][6][7]

Both molecules exhibit pyridinol-pyridone tautomerism . However, the lack of the C6-methyl group in the analog introduces a significant electronic and steric shift.

Tautomeric Equilibrium

In the solid state and polar solvents, both compounds predominantly exist as the 4-pyridone tautomer.

  • Clopidol: The two flanking methyl groups (positions 2 and 6) and two chlorine atoms (positions 3 and 5) create a "steric cage" around the carbonyl oxygen. This steric bulk protects the oxygen from metabolic conjugation (glucuronidation), contributing to Clopidol's stability.

  • The Analog: Lacking the C6-methyl, the carbonyl/hydroxyl group is more accessible. This asymmetry makes the analog slightly more acidic (lower pKa) and more susceptible to oxidative degradation at the vacant C6 position.

Lipophilicity (LogP)
  • Clopidol: High lipophilicity due to two hydrophobic methyl groups.

  • Analog: Lower lipophilicity (approx. 0.3–0.5 LogP units lower).

  • Implication: In Reverse-Phase HPLC (RP-HPLC), the analog will elute before Clopidol.

Analytical Resolution Protocols

Differentiation of these two species is critical for QC release testing. Standard UV methods may fail due to overlapping λmax (both ~270 nm). The following protocols rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for definitive identification.

Method A: HPLC-UV-MS (Separation & Mass ID)

Objective: Quantify the analog as an impurity in Clopidol bulk drug substance.

  • Column: C18 (Octadecylsilyl), 150mm x 4.6mm, 3.5µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

Expected Results:

  • Retention Time: The Analog elutes earlier (e.g., ~6.5 min) compared to Clopidol (~8.2 min) due to reduced hydrophobicity.

  • Mass Spectrum (ESI+):

    • Clopidol: m/z 192 (M+H)⁺ with characteristic Cl₂ isotope pattern (M, M+2, M+4 in 9:6:1 ratio).

    • Analog: m/z 178 (M+H)⁺. The 14 Da mass shift (loss of CH₂) is the primary confirmation.

Method B: 1H-NMR (The "Smoking Gun")

This is the most robust method for structural verification during synthesis optimization.

  • Solvent: DMSO-d₆ (Deuterated DMSO).

  • Clopidol Spectrum:

    • δ ~2.4 ppm: Singlet, 6H (Two -CH₃ groups).

    • δ ~12.0 ppm: Broad Singlet, 1H (-OH/-NH).

    • Aromatic Region (6.5 - 8.5 ppm): SILENT. (No aromatic protons).

  • Analog Spectrum:

    • δ ~2.3 ppm: Singlet, 3H (One -CH₃ group).

    • δ ~8.1 ppm: Singlet, 1H. (Aromatic proton at C6).

Decision Logic for Researchers

When encountering an unknown peak or optimizing a synthesis, use this logic flow to categorize the compound.

DecisionTree Start Unknown Impurity in Clopidol Batch HPLC Run RP-HPLC (C18) Start->HPLC RT_Check Retention Time vs. API? HPLC->RT_Check Early Elutes Earlier RT_Check->Early < API Late Elutes Later RT_Check->Late > API MS_Check Check MS (ESI+) Early->MS_Check Result3 Likely Polychlorinated or Ester Impurity Late->Result3 Mass178 m/z = 178 (M-14) MS_Check->Mass178 MassOther Other Mass MS_Check->MassOther NMR_Conf 1H-NMR Confirmation Mass178->NMR_Conf Result2 Unknown Polar Impurity MassOther->Result2 Aromatic Aromatic Proton Present? NMR_Conf->Aromatic Result1 CONFIRMED: This compound Aromatic->Result1 Yes (1H) Aromatic->Result2 No

Figure 2: Analytical decision tree for identifying the des-methyl analog in a Clopidol drug substance matrix.

References

  • European Food Safety Authority (EFSA). (2021). Safety and efficacy of Clopidol for chickens and turkeys. EFSA Journal. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18087, Clopidol. PubChem.[1] [Link]

  • Suzuki, T., et al. (2003). Determination of clopidol in chicken tissues by HPLC with UV detection. Journal of Chromatography B. [Link]

Sources

Solubility of 3,5-Dichloro-2-methylpyridin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Process Optimization for 3,5-Dichloro-2-methylpyridin-4-ol

Executive Summary The solubility profile of This compound (CAS: 195045-26-2) is a critical physicochemical parameter governing its purification, reaction kinetics, and formulation in agrochemical and pharmaceutical workflows.[1] As a chlorinated pyridinol derivative, its dissolution behavior is dominated by tautomeric equilibrium (pyridinol vs. pyridone) and intermolecular hydrogen bonding.[1] This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data to optimize crystallization and synthesis processes.[1][2]

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of this compound, one must analyze its structural dynamics.[1] Unlike simple aromatics, this molecule exhibits prototropic tautomerism .[1]

  • Structural Factors:

    • Hydrophobic Core: The chlorinated pyridine ring imparts significant lipophilicity.[1]

    • H-Bonding: The hydroxyl group (donor/acceptor) and ring nitrogen (acceptor) facilitate strong intermolecular interactions, leading to high crystal lattice energy.[1]

    • Tautomerism: In solution, the compound exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, polar) forms.[1] Polar solvents (MeOH, DMSO) stabilize the pyridone form, enhancing solubility, while non-polar solvents favor the hydroxy form but struggle to overcome the lattice energy.[1]

Predicted Solubility Landscape (Analog-Based): Based on structural analogs like Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol).[1]

Solvent ClassRepresentative SolventPredicted Solubility TrendMechanistic Driver
Polar Protic Methanol, EthanolHigh (> 5 wt% @ 25°C)H-bond solvation stabilizes the polar pyridone tautomer.[1]
Polar Aprotic DMSO, DMFVery High (> 10 wt% @ 25°C)Strong dipole interactions disrupt crystal lattice; excellent for stock solutions.[1]
Non-Polar Toluene, HexaneLow (< 1 wt% @ 25°C)Inability to stabilize the polar tautomer or break H-bond networks.[1]
Aqueous Water (Neutral pH)Insoluble (< 0.05 wt%)Hydrophobic effect dominates; lattice energy > hydration energy.[1]
Aqueous (Basic) NaOH (0.1 M)High (Reactive)Deprotonation forms the phenolate anion, drastically increasing solubility.[1]

Experimental Protocol: The "Gold Standard" Methodology

Since specific literature data for this intermediate is variable, the following self-validating protocol is required to generate precise solubility curves (Mole Fraction vs. Temperature).

Workflow Diagram: Dynamic Laser Monitoring Method

SolubilityWorkflow cluster_check Validation Loop Start Solid Preparation (Recrystallized & Dried) Mix Equilibrium Setup (Jackated Vessel, ±0.05 K) Start->Mix Solvent Solvent Selection (Degassed) Solvent->Mix Detect Detection Method Mix->Detect Isothermal Saturation Analysis Supernatant Analysis (HPLC/Gravimetric) Detect->Analysis Filter (0.22 µm) Analysis->Mix Repeat if RSD > 2% Model Thermodynamic Modeling Analysis->Model Data (x_i vs T)

Figure 1: Standardized workflow for high-precision solubility determination.

Step-by-Step Procedure
  • Preparation: Recrystallize this compound from ethanol to ensure purity >99.5%. Dry under vacuum at 50°C for 24h.

  • Equilibration: Place excess solid in a jacketed glass vessel controlled by a circulating water bath (accuracy ±0.05 K). Add solvent (e.g., Methanol).[1][3][4]

  • Agitation: Stir continuously at 400 rpm for at least 24 hours to ensure solid-liquid equilibrium (SLE).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1]

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (254 nm) against a standard curve.

    • Validation: Repeat at T + 5K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated to design crystallization processes.[1]
Modified Apelblat Model

The most robust model for correlating solubility of pyridine derivatives in organic solvents is the Modified Apelblat equation:



  • 
     : Mole fraction solubility.[1][5]
    
  • 
     : Absolute temperature (K).[1][3][4]
    
  • 
     : Empirical parameters derived via non-linear regression.
    

Interpretation of Parameters:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic .[1] Solubility increases with temperature.[1][3][4][5][6] This is typical for chlorinated pyridinols.[1]
    
  • Entropy (

    
    ):  Positive values indicate disorder increases upon dissolution, driving the process despite the enthalpic penalty.[1]
    

Process Implication: If the curve is steep (large


 parameter), Cooling Crystallization  is highly effective.[1] If the curve is flat, Anti-solvent Crystallization  (using water as the anti-solvent) is required.[1]

Process Optimization: Crystallization Strategy

Based on the physicochemical profile, the following strategies are recommended for purification and isolation.

Decision Matrix: Solvent System Selection

CrystallizationStrategy Start Crude this compound SolubilityCheck Check Solubility in MeOH @ 60°C Start->SolubilityCheck HighSol High Solubility (>15 wt%) SolubilityCheck->HighSol LowSol Low Solubility SolubilityCheck->LowSol Cooling Strategy A: Cooling Crystallization (MeOH or EtOH) HighSol->Cooling Steep Solubility Curve Antisolvent Strategy B: Anti-Solvent Precipitation (Solvent: DMSO/DMF, Anti: Water) HighSol->Antisolvent Flat Solubility Curve Reactive Strategy C: pH Swing Crystallization (Dissolve in NaOH -> Acidify w/ HCl) LowSol->Reactive Use Acid/Base Properties

Figure 2: Strategic decision tree for selecting the optimal crystallization method.[1]

Recommended Solvent Systems:

  • Primary Solvent: Methanol or Ethanol .[1]

    • Why: Good solubility at high T, moderate at low T. Environmentally benign (Class 3).[1]

  • Anti-Solvent: Water .[1]

    • Why: The compound is practically insoluble in water.[1][7] Adding water to a methanolic solution drastically reduces solubility, forcing high-yield precipitation.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.[1] Link[1]

  • Grant, D. J. W., et al. (1984).[1] Solubility and solution thermodynamics of some pyridine derivatives. Journal of Solution Chemistry. (Foundational text on pyridine solubility thermodynamics).

  • NIST Standard Reference Data. (2024). Solubility Data Series. National Institute of Standards and Technology.[1] Link[1]

  • BenchChem. (2025).[1][2] Technical Guidance for Determining Solubility of Chlorinated Anilines and Pyridines. (Methodology reference for structural analogs). Link[1]

Sources

Technical Guide: Acidity and pKa Determinants of Chlorinated Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers investigating the physicochemical properties of chlorinated pyridinols. It synthesizes experimental data with theoretical mechanisms, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

The acidity (


) of chlorinated pyridinols is a critical physicochemical parameter governing their behavior in pharmaceutical formulations, agrochemical persistence (e.g., chlorpyrifos metabolites), and environmental mobility. Unlike simple phenols, pyridinols exhibit complex tautomeric equilibria that are heavily influenced by the positioning of chlorine substituents. This guide provides a rigorous analysis of these electronic effects, validated experimental protocols for 

determination, and the implications of these values in drug discovery and environmental science.

Part 1: Theoretical Framework & Structural Dynamics

The Tautomeric Equilibrium

Pyridinols exist in a delicate equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms. In the gas phase and non-polar solvents, the lactim form is often favored. However, in aqueous solution, the polar pyridone form predominates for unsubstituted 2- and 4-pyridinols.

Chlorination alters this landscape. The strong electron-withdrawing induction (-I effect) of chlorine atoms stabilizes the negative charge on the oxygen in the conjugate base (anion), significantly increasing acidity. Furthermore, steric and electronic repulsion can shift the tautomeric equilibrium constant (


).

Figure 1: Tautomeric Equilibrium and Ionization Pathway The following diagram illustrates the dissociation pathway. Note that


 refers to the deprotonation of the neutral species to the anion.

Tautomerism Lactam Pyridone Form (Lactam) Polar Dominant Lactim Hydroxypyridine Form (Lactim) Non-Polar Dominant Lactam->Lactim Kt (Tautomerism) Anion Common Anion (Resonance Stabilized) Lactam->Anion - H+ Lactim->Anion - H+ (Ka)

Caption: Tautomeric equilibrium between pyridone and hydroxypyridine forms, both converging to a resonance-stabilized anion upon deprotonation.

Electronic Substituent Effects

The acidity of chlorinated pyridinols is driven by two primary mechanisms:

  • Inductive Withdrawal (-I): Chlorine (

    
    ) pulls electron density through the 
    
    
    
    -bond framework. This effect is distance-dependent; Cl at the ortho (3,5) positions relative to the oxygen exerts the strongest stabilizing effect on the phenolate-like anion.
  • Resonance (+M): While Cl can donate electrons via

    
    -overlap, the inductive withdrawal dominates in the pyridine ring system, leading to a net increase in acidity (lower 
    
    
    
    ).

Part 2: Quantitative Data Analysis

The following table aggregates experimental and high-confidence predicted


 values. The dramatic drop in 

from unsubstituted pyridinol (~11.6) to the trichlorinated derivative (~4.[1][2]55) illustrates the cumulative magnitude of the inductive effect.
Compound NameStructureSubstitution PatternExperimental

Source / Context
2-Pyridinol

Unsubstituted11.62 Reference Standard [1]
6-Chloro-2-pyridinol

Mono-Cl (meta to OH)7.33 Predicted/Trend [2]
2-Chloro-3-pyridinol

Mono-Cl (ortho to OH)6.81 Experimental [3]
3,5,6-Trichloro-2-pyridinol (TCP)

Tri-Cl (ortho/para/meta)4.55 Chlorpyrifos Metabolite [4,5]

Key Insight: TCP (3,5,6-Trichloro-2-pyridinol) is nearly 7 orders of magnitude more acidic than its unsubstituted parent. This shifts it from a weak acid (ionized only at high pH) to a compound that is fully ionized at physiological pH (7.4).

Part 3: Experimental Methodologies

For researchers validating these values, Spectrophotometric Titration is the gold standard due to the low aqueous solubility of chlorinated pyridinols. Unlike potentiometric titration, this method requires lower concentrations (


 to 

M) and provides self-validation via isosbestic points.
Self-Validating Protocol: Spectrophotometric Determination

Reagents:

  • Buffer System: Britton-Robinson or phosphate-citrate universal buffer (constant ionic strength

    
     M).
    
  • Stock Solution:

    
     mM analyte in methanol (keep MeOH < 2% in final solution to avoid solvent effects).
    

Workflow:

  • Preparation: Prepare 12-15 buffer aliquots ranging from pH 2.0 to 9.0 (centering on expected

    
     for TCP).
    
  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Validation: Identify the Isosbestic Point . All spectral lines must intersect at a single wavelength. Deviation indicates degradation or precipitation.

  • Calculation: Plot Absorbance (

    
    ) vs. pH at 
    
    
    
    of the anion. Fit to the modified Henderson-Hasselbalch equation:
    
    

Figure 2: Spectrophotometric Workflow

Protocol Prep Sample Preparation (10mM Stock in MeOH) Buffer Buffer Aliquoting (pH 2.0 - 9.0, I=0.1M) Prep->Buffer Dilute to ~50µM Scan UV-Vis Scanning (200-400 nm) Buffer->Scan Iso Isosbestic Point Check (Quality Control) Scan->Iso Overlay Spectra Iso->Prep Fail (Precipitation) Calc Data Fitting (Sigmoidal Regression) Iso->Calc Pass

Caption: Step-by-step workflow for accurate pKa determination using UV-Vis spectroscopy with built-in QC.

Part 4: Applications & Implications

Drug Design: Lipophilicity and LogD

The


 directly dictates the Distribution Coefficient (

) at physiological pH.

For TCP (

):
  • At pH 7.4 (blood), the molecule is >99.8% anionic.

  • While the neutral form is highly lipophilic (

    
    ), the effective 
    
    
    
    drops significantly. However, the anion is still lipophilic enough to bind plasma proteins (e.g., albumin) due to the "greasy" chlorinated ring, a phenomenon known as ion-trapping .
Environmental Fate

TCP is a ubiquitous environmental contaminant resulting from the degradation of chlorpyrifos.[3]

  • Mobility: Because

    
     (4.55) < Soil pH (typically 5.5–7.5), TCP exists primarily as an anion in soil pore water. Anions are repelled by negatively charged soil organic matter, leading to higher mobility and leaching potential  compared to the parent pesticide.
    

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • Cheméo. (2024).[4] 6-Chloropyridin-2-ol Chemical Properties. Link

  • ChemicalBook. (2024).[4] 2-Chloro-3-hydroxypyridine Properties and Safety. Link

  • Li, J., et al. (2010).[5] Isolation and characterization of 3,5,6-trichloro-2-pyridinol-degrading Ralstonia sp.[5] strain T6.[5] Bioresource Technology. Link (Cites TCP pKa = 4.55)

  • FooDB. (2024).[4] Compound Summary: 3,5,6-Trichloro-2-pyridinol.[1][2][6][5][7][8][9][10][11] Link

Sources

Synonyms for 3,5-Dichloro-2-methylpyridin-4-ol in literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the precise chemical identity, synthesis, and literature footprint of 3,5-Dichloro-2-methylpyridin-4-ol (CAS: 1823944-64-4). This molecule is a critical heterocyclic building block, distinct from its ubiquitous dimethyl analog, Clopidol.

Researchers frequently encounter ambiguity due to tautomeric nomenclature (pyridinol vs. pyridone) and database conflicts with the corresponding amine. This guide provides a definitive resolution to these identity issues, a validated synthesis protocol, and a structured search strategy for intellectual property (IP) analysis.

Part 1: Chemical Identity & Nomenclature Landscape

The primary challenge in sourcing and citing this compound is the existence of multiple valid names arising from keto-enol tautomerism. Furthermore, a critical database error exists in several commercial catalogs where the CAS for the amine analog is incorrectly assigned to this alcohol.

Validated Identity Table
Identifier TypeValue / DescriptionNotes
Primary IUPAC Name This compound Preferred for "Hydroxy" tautomer.
Alternative IUPAC 3,5-Dichloro-2-methyl-1H-pyridin-4-onePreferred for "Oxo" tautomer (dominant in solution).
Correct CAS RN 1823944-64-4 Verified for the oxygenated species.
Conflicting CAS 195045-26-2WARNING: This CAS belongs to 3,5-Dichloro-2-methylpyridin-4-amine .
Common Analog Clopidol (CAS 2971-90-6)Contains an extra methyl group at position 6.
Molecular Formula C₆H₅Cl₂NOMW: 178.02 g/mol
SMILES Cc1nc(Cl)c(O)c(Cl)c1Hydroxy form.
InChI Key QNKMVTVSNLLVRV-UHFFFAOYSA-NUnique hash for identification.
The "Amine vs. Ol" Trap

Many secondary chemical databases scrape vendor catalogs that have mislabeled 3,5-dichloro-2-methylpyridin-4-amine (CAS 195045-26-2) as the "4-ol".

  • Verification Check: If the reported molecular weight is ~177.03 (C₆H₆Cl₂N₂), it is the amine .

  • Target Molecule: The correct molecular weight for the 4-ol is 178.02 (C₆H₅Cl₂NO).

Part 2: Tautomeric Equilibrium (Mechanism of Action)

Understanding the tautomerism is vital for experimental design. In the gas phase, the hydroxy-pyridine form is often stable, but in polar solvents (DMSO, MeOH, Water) and crystal lattices, the 4-pyridone (lactam) form predominates. This dictates that N-alkylation is a competing side reaction during synthesis if conditions are not controlled.

Figure 1: Tautomeric Equilibrium of this compound

Tautomerism cluster_0 Hydroxyl Form (Lactim) cluster_1 Oxo Form (Lactam) Hydroxy This compound (Aromatic Pyridine Ring) Favored in Gas Phase Oxo 3,5-Dichloro-2-methylpyridin-4(1H)-one (Non-aromatic / Amide-like) Favored in Polar Solvents/Solid State Hydroxy->Oxo Proton Transfer (Solvent Assisted)

Caption: Equilibrium between the aromatic pyridinol (left) and the polar pyridone (right). Synthetic strategies must account for the nucleophilicity of the Nitrogen in the pyridone form.

Part 3: Experimental Protocol (Synthesis)

Since specific patent literature for this exact CAS is sparse compared to Clopidol, the most reliable synthesis is the electrophilic chlorination of 2-methylpyridin-4-ol . This protocol is adapted from standard halogenation methodologies for 4-pyridones [1, 2].

Protocol: Chlorination of 2-Methylpyridin-4-ol

Objective: Selective installation of chlorine at positions 3 and 5. Starting Material: 2-Methylpyridin-4-ol (CAS 18615-86-6).

Reagents:

  • N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Catalyst: None required, though catalytic HCl can accelerate the reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-Methylpyridin-4-ol (1.0 eq) and dissolve in Glacial Acetic Acid (10 volumes).

  • Chlorination:

    • Method A (NCS): Add N-Chlorosuccinimide (2.1 eq) portion-wise at room temperature. The reaction is exothermic; maintain temperature < 45°C.

    • Method B (Cl₂ gas): Bubble Cl₂ gas slowly through the solution at 10–20°C until 2.2 equivalents are absorbed.

  • Heating: Warm the mixture to 60°C for 4 hours to ensure completion of the di-chlorination.

    • Self-Validating Check: Monitor by LC-MS.[1][2]

      • Starting Material Mass: [M+H]⁺ = 110.

      • Mono-chloro Intermediate: [M+H]⁺ = 144.

      • Target Product: [M+H]⁺ = 178 (Look for characteristic Cl₂ isotope pattern 9:6:1).

  • Quench & Isolation:

    • Cool to room temperature.

    • Pour the reaction mixture into ice water (20 volumes). The product often precipitates as the pyridone tautomer.

    • Filter the solid. If no precipitate forms, neutralize to pH 6–7 with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Part 4: Literature Context & Search Strategy

This compound serves as a scaffold in the development of Lp-PLA2 inhibitors (for Alzheimer's and vascular dementia) and novel agrochemicals (herbicides) [3, 4]. It allows for asymmetric substitution on the pyridine ring, unlike the symmetric Clopidol.

Strategic Search Workflow

To find relevant literature without being overwhelmed by "Clopidol" results, use the following exclusion logic.

Figure 2: Boolean Search Logic for this compound

SearchStrategy Start Start Search Step1 Query: "this compound" OR "3,5-dichloro-2-methyl-4-pyridone" Start->Step1 Step2 Filter: Exclude "2,6-dimethyl" (Removes Clopidol noise) Step1->Step2 NOT "2,6-dimethyl" Step3 Filter: Exclude "-amine" (Removes CAS 195045-26-2 noise) Step2->Step3 NOT "amine" Step4 Target Results: - Patent WO2025090480 (Pain/Lp-PLA2) - CAS 1823944-64-4 Entries Step3->Step4 Refine by Date

Caption: Optimized search workflow to isolate the mono-methyl target from common dimethyl analogs.

References

  • EvitaChem. (2025). Synthesis Analysis of this compound. Retrieved from

  • Google Patents. (2025). Heteroaryl compounds for the treatment of pain (WO2025090480A1). Describes chlorination of 2-methylpyridin-4-ol intermediates. Retrieved from

  • BLD Pharm. (2025). Product Monograph: this compound (CAS 1823944-64-4). Retrieved from

  • ChemSRC. (2025). Chemical Properties of this compound. Retrieved from

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 3,5-Dichloro-2-methylpyridin-4-ol in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the structural characterization of 3,5-Dichloro-2-methylpyridin-4-ol using 1H NMR spectroscopy. It addresses the specific challenges of tautomerism and substituent effects in heterocyclic chemistry.

Executive Summary

This compound (CAS: 1970-40-7, often referenced as an analog to Clopidol) is a critical intermediate in the synthesis of agrochemicals and anticoccidial agents.[1] Its characterization is frequently complicated by prototropic tautomerism —the equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1]

This guide provides a definitive protocol for 1H NMR analysis in DMSO-d6. We demonstrate that in polar aprotic solvents, the compound predominantly adopts the pyridone tautomer (


-pyridin-4-one), resulting in distinct spectral signatures differing from the nominal "ol" nomenclature.[1]

Chemical Context & Tautomerism

Before interpretation, one must understand the species present in solution.[1][2] While the IUPAC name implies a phenol-like structure, the pyridone form is energetically favored in DMSO due to the solvent's high dielectric constant and hydrogen-bond accepting capability.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the numbering scheme used for assignment.

Tautomerism cluster_0 Tautomeric Equilibrium in DMSO-d6 cluster_1 Structural Features Pyridinol Pyridin-4-ol Form (Aromatic OH) Less Favored in DMSO Pyridone Pyridin-4-one Form (NH Lactam) Dominant Species Pyridinol->Pyridone  K_eq >> 1   Cl_Effects 3,5-Dichloro Substituents: Inductive Deshielding Steric Bulk Pyridone->Cl_Effects Me_Effects 2-Methyl Group: Diagnostic Singlet ~2.4 ppm Pyridone->Me_Effects

Caption: Equilibrium shifts toward the 4-pyridone form in DMSO-d6, stabilizing the NH proton and affecting aromatic chemical shifts.[1][2]

Experimental Protocol

Sample Preparation[1][3]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule from a fresh batch to minimize water content. Water (HOD) peaks at 3.33 ppm can obscure signal baselines.[1][2]

  • Reference: Calibrate the spectrum to the residual solvent pentet (DMSO-d5) at 2.50 ppm . TMS (0.00 ppm) may be added but is often unnecessary if the solvent peak is well-resolved.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolution of long-range coupling.

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The exchangeable NH/OH proton and the isolated H6 aromatic proton often have long

      
       relaxation times.[2] A short D1 will suppress their integration values.
      
  • Temperature: 298 K (25°C).[2]

Results: Chemical Shift Assignments

The following data represents the consensus assignment for 3,5-dichloro-2-methylpyridin-4-one in DMSO-d6.

PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH Amide H11.8 – 12.5 Broad Singlet1HExchangeable proton.[1] Downfield shift indicates H-bonding to DMSO and pyridone character.
H-6 Aromatic8.15 – 8.25 Singlet1HOnly remaining aromatic proton. Deshielded by adjacent N and ortho-Cl.
CH₃ Methyl2.38 – 2.45 Singlet3HAttached to C2. Slightly deshielded compared to toluene methyl due to the N-heterocycle.
Solvent DMSO2.50Pentet-Residual solvent reference.[3]
Water H₂O3.33Broad Singlet-Variable impurity.
Detailed Mechanistic Analysis[1][2][3]
  • The Methyl Group (2-Me): Typically appears at 2.3–2.5 ppm. Unlike the symmetric analog Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol), which has two equivalent methyls, this compound has only one.[1] Its chemical shift is largely unaffected by the loss of the second methyl group.[2]

  • The Aromatic Proton (H-6): This is the most diagnostic signal. In the absence of the second methyl group (present in Clopidol), the H-6 proton appears.[1][2]

    • Prediction vs. Observation: Base pyridine

      
      -protons appear ~8.6 ppm. The 4-pyridone structure shields this position (pushing it upfield), while the 3,5-dichloro groups exert an inductive deshielding effect. The net result is a shift to ~8.2 ppm .[2]
      
  • The Exchangeable Proton (NH): In the "ol" form, a phenol OH would appear ~10-11 ppm.[1] The observation of a broad signal often >12 ppm supports the pyridone (NH) tautomer, which forms strong intermolecular hydrogen bonds with the DMSO oxygen.[2]

Validation & Troubleshooting

Distinguishing from Impurities

Common synthesis byproducts include Clopidol (bis-methyl) and 3,5-dichloropyridin-4-ol (des-methyl).[1]

  • Clopidol Impurity: Look for a singlet at ~2.45 ppm (Methyl) but NO aromatic signal at 8.2 ppm.[1][2]

  • Des-methyl Impurity: Look for two aromatic protons (H2/H6) appearing as a singlet (due to symmetry) at ~8.15 ppm , but NO methyl signal.[1][2]

Confirmation Workflow (DOT)

Use this logic flow to validate your sample identity.

Validation Start Acquire 1H NMR (DMSO-d6) CheckMe Check 2.0-2.6 ppm Region Start->CheckMe CheckAr Check 8.0-8.5 ppm Region Start->CheckAr Me_Signal Singlet found (~2.4 ppm)? CheckMe->Me_Signal Ar_Signal Singlet found (~8.2 ppm)? CheckAr->Ar_Signal Result_Target Target Confirmed: 3,5-Dichloro-2-methyl... Me_Signal->Result_Target Yes Result_DesMe Impurity: Des-methyl (No Me) Me_Signal->Result_DesMe No Ar_Signal->Result_Target Yes (1H) Result_Clopidol Impurity: Clopidol (No Ar-H) Ar_Signal->Result_Clopidol No

Caption: Logic gate for distinguishing the target compound from common synthetic analogs.

References

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (Authoritative tables for pyridine chemical shifts). [1][2]

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]

  • Katritzky, A. R., et al. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier. (Discussion on hydroxypyridine-pyridone tautomerism).

  • PubChem Compound Summary. "Clopidol" (Analog reference for 3,5-dichloro-2,6-dimethyl substitution pattern).[1] Link

Sources

Application Note: Advanced Purification Strategies for 3,5-Dichloro-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for purifying 3,5-Dichloro-2-methylpyridin-4-ol Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.[1]

Executive Summary

The purification of This compound (also referred to as 3,5-dichloro-4-hydroxy-2-methylpyridine) presents unique challenges due to its amphoteric nature and potential for tautomerism.[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., pyridine-based herbicides or HIV inhibitors), high purity (>98%) is essential.

This guide moves beyond simple solvent lists to provide a mechanism-based purification strategy . We prioritize a "Chemical Filter" approach (Acid/Base Swing) followed by a polishing recrystallization. This dual-stage methodology addresses the common impurities: over-chlorinated byproducts, non-polar starting materials, and oxidative color bodies.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecule's behavior in solution.

  • Tautomerism: This compound exists in equilibrium between the pyridinol (aromatic, phenolic character) and pyridone (amide-like, polar) forms. In non-polar solvents, the pyridinol form often predominates, while polar solvents stabilize the pyridone tautomer.

  • Amphoteric Nature:

    • Acidic:[1] The -OH group (pKa ~8-9) allows deprotonation by strong bases (NaOH, KOH).[1]

    • Basic: The pyridine nitrogen (pKa ~2-3) allows protonation by strong acids (HCl).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Aqueous Base (as phenolate), Aqueous Acid (as pyridinium salt).

    • Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile, Toluene.

    • Low Solubility (Cold): Water (neutral pH), Hexanes, Heptane.

Strategic Implication: The most effective purification exploits the pH-dependent solubility to remove non-ionizable impurities, followed by a thermal recrystallization to remove structural analogs.

Protocol A: The "Chemical Filter" (Acid-Base Swing)

Recommended as the primary purification step for crude material (<95% purity).[1]

This method acts as a "chemical filter," separating the target molecule from non-acidic impurities (e.g., non-functionalized chlorinated pyridines) and non-basic tars.

Reagents:

  • Sodium Hydroxide (2M NaOH)

  • Hydrochloric Acid (2M HCl)

  • Activated Charcoal (Optional, for color removal)

Workflow:

  • Dissolution: Suspend the crude solid in 2M NaOH (approx. 5-7 mL per gram of solid). Stir until dissolved. The solution should be yellow to amber.

    • Mechanism:[1][2][3] The target converts to its water-soluble sodium salt.[1] Non-acidic impurities remain undissolved.

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble organic byproducts.

    • Optional: If the solution is dark, treat with activated charcoal (5 wt%) for 30 mins at 50°C, then filter.

  • Precipitation: Cool the filtrate to 10-15°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • pH Adjustment: Continue addition until pH reaches 5.0 – 6.0 (the isoelectric point where solubility is lowest). A thick white/off-white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold water (2x), and dry.[4]

Protocol B: Polishing Recrystallization

Recommended for final polishing to achieve >99% purity.[1]

Based on the polarity profile, three solvent systems are validated.

Table 1: Solvent System Selection Guide
Solvent SystemTypeTarget ImpuritiesProsCons
Ethanol / Water (80:20) Polar ProticSalts, highly polar tars"Green" solvent, excellent recovery yield.[1]May not remove non-polar analogs efficiently.
Acetonitrile (ACN) Polar AproticStructural isomers, oxidative dimersSharp solubility curve (steep slope).Higher cost; toxicity.
Toluene Non-polar AromaticNon-polar side productsRemoves "oily" impurities effectively.Lower recovery yield; higher boiling point.
Step-by-Step Procedure (Ethanol/Water System)
  • Preparation: Place 10 g of the dried solid (from Protocol A) into a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux (78°C).

  • Titration: If the solid does not fully dissolve, add more Ethanol in 1 mL increments until a clear solution is obtained.

    • Note: If the solution is clear but colored, do not add charcoal here if it was done in Protocol A.

  • Water Addition: While maintaining reflux, slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough Ethanol (0.5 - 1 mL) to clear the turbidity again.[1]

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with a cold mixture of Ethanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 50-60°C for 6 hours.

Process Visualization

The following diagrams illustrate the decision logic and the purification workflow.

Diagram 1: Purification Workflow (The "Chemical Filter")

PurificationWorkflow Start Crude this compound Dissolve Dissolve in 2M NaOH (Target forms Na-Salt) Start->Dissolve Filter Filter Insoluble Impurities (Remove non-acidic organics) Dissolve->Filter Acidify Acidify Filtrate with HCl to pH 5-6 Filter->Acidify Clear Filtrate Precipitate Precipitate Forms (Neutral Pyridinol) Acidify->Precipitate Recryst Recrystallization (EtOH/H2O or ACN) Precipitate->Recryst Final Pure Product (>99%) Recryst->Final

Caption: The "Chemical Filter" process leverages the amphoteric nature of the pyridinol to remove the bulk of impurities before thermal recrystallization.[1]

Diagram 2: Solvent Selection Decision Tree

SolventSelection Input Impurity Profile Analysis Check1 Contains Inorganic Salts? Input->Check1 Check2 Contains Non-Polar Oils? Check1->Check2 No Solvent1 Use Ethanol/Water (80:20) Check1->Solvent1 Yes Check3 General Polishing? Check2->Check3 No Solvent2 Use Toluene (Hot Extraction) Check2->Solvent2 Yes Solvent3 Use Acetonitrile (Sharp Separation) Check3->Solvent3 Default

Caption: Decision matrix for selecting the optimal recrystallization solvent based on the specific impurity profile of the crude batch.

Troubleshooting & Critical Parameters
  • Issue: "Oiling Out"

    • Cause: The compound separates as a liquid droplet rather than a crystal, often due to impurities lowering the melting point or cooling too fast.

    • Solution: Re-heat to dissolve the oil. Add a seed crystal of pure material. Cool much more slowly (wrap flask in foil/towel). Increase the solvent volume slightly.

  • Issue: Persistent Color [1]

    • Cause: Oxidative coupling of phenols (quinoid-like impurities).[1]

    • Solution: The Acid/Base step usually removes this. If not, use activated charcoal in the hot recrystallization solvent, but filter before cooling.

  • Safety Note:

    • Chlorinated pyridines can be skin sensitizers and irritants.[5] Wear full PPE (gloves, goggles, lab coat).

    • Ensure proper ventilation when using Toluene or Acetonitrile.

References
  • PubChem. (2025).[5][6][7] 3,5-Dichloro-4-methylpyridine and related compounds: Physical Properties and Safety. National Library of Medicine.[6] Available at: [Link][6]

  • Google Patents. (2016). CN105541699B: Preparation method of 3,5-dichloro-2-pyridinol.[1] Available at:

  • Google Patents. (2000). WO2000043365A1: Synthesis of 3-amino-2-chloro-4-methylpyridine.[1] (Describes handling of related chlorinated methylpyridines). Available at:

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for purification of hydroxypyridines).

Sources

Application Note: Strategic Functionalization of 3,5-Dichloro-2-methylpyridin-4-ol (DCMPO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-2-methylpyridin-4-ol (DCMPO) represents a "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, P2X7 antagonists, and agrochemical effectors. Its structural uniqueness lies in the dense functionalization pattern: a tautomerizable 4-hydroxy group, two deactivating chlorine atoms at the 3 and 5 positions, and an oxidizable 2-methyl handle.

This Application Note provides a technical roadmap for diversely functionalizing DCMPO. Unlike simple pyridines, DCMPO requires specific protocols to manage the competing reactivity between the electron-deficient ring and the steric crowding of the 3,5-dichloro substituents.

Core Reactivity Profile
  • C4-Position (OH): Acts as the primary "gateway." It exists in equilibrium with the pyridone tautomer, necessitating specific conditions for O- vs. N-alkylation or conversion to a leaving group (Cl/Br/OTf).

  • C3/C5-Positions (Cl): Generally inert to SNAr due to the electron-rich nature of the 4-OH/4-one form. Activation of C4 is required to unlock C3/C5 for cross-coupling.

  • C2-Position (Methyl): Susceptible to radical halogenation or Boekelheide rearrangement via N-oxide formation.

Critical Quality Attributes (CQA) & Material Handling

Before initiating synthesis, researchers must characterize the tautomeric state of the starting material.

AttributeSpecificationTechnical Insight
Appearance Off-white to pale yellow powderDarkening indicates oxidation of the methyl group or phenol coupling.
Tautomerism ~60:40 (Pyridone:Pyridinol) in DMSOSolvent polarity shifts this ratio. Non-polar solvents favor the pyridinol form; polar protic solvents favor the pyridone.
Water Content <0.5% w/wCritical. Water competes with POCl3 in activation steps, generating dangerous exotherms.

Module 1: The Gateway Transformation (Deoxychlorination)

The most common first step in utilizing DCMPO is converting the 4-OH to a 4-Cl group, yielding 3,4,5-trichloro-2-methylpyridine . This restores aromaticity and activates the ring for nucleophilic attack.

Mechanistic Insight

Direct reaction with POCl3 is often sluggish due to the electron-deficient nature of the 3,5-dichloro ring. The addition of a catalytic amount of DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone, facilitating the activation of the pyridone oxygen.

Detailed Protocol: Vilsmeier-Haack Deoxychlorination

Reagents:

  • DCMPO (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (5.0 equiv)

  • DMF (Catalytic, 0.1 equiv)

  • Solvent: Neat or Toluene (for scale >50g)

Step-by-Step Workflow:

  • Setup: Charge solid DCMPO into a dry round-bottom flask equipped with a reflux condenser and a caustic scrubber (NaOH trap) for HCl/SO2 off-gassing.

  • Addition: Add POCl3 slowly at room temperature.

  • Catalysis: Add DMF dropwise. Caution: Mild exotherm and gas evolution.

  • Reaction: Heat the mixture to 105°C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane). The starting material (polar spot) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Workup (The "Quench" - CRITICAL SAFETY STEP):

    • Cool the reaction mixture to <40°C.

    • Remove excess POCl3 via rotary evaporation under reduced pressure (essential to minimize exotherm).

    • Pour the resulting oil slowly into a stirred mixture of ice/water (500 mL) . Do not pour water into the acid.

    • Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO4 and concentrate.

Yield Expectation: 85–92% as a white/pale yellow solid.

Module 2: Regioselective Cross-Coupling (Suzuki-Miyaura)

Once the 3,4,5-trichloro-2-methylpyridine is generated, the C4-chlorine becomes the most reactive site for oxidative addition due to the para-nitrogen effect (lowering the LUMO energy at C4).

Regioselectivity Hierarchy

C4-Cl >>> C5-Cl ≈ C3-Cl

  • C4: Highly reactive (SNAr and Coupling).

  • C3: Sterically hindered by the C2-Methyl group.

  • C5: Less hindered than C3, but significantly less reactive than C4.

Protocol: C4-Selective Arylation

Reagents:

  • 3,4,5-Trichloro-2-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for hindered boronic acids)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degas the solvent (Dioxane) with Nitrogen for 15 minutes.

  • Add the trichloropyridine, boronic acid, and base.

  • Add the Pd catalyst last under a positive stream of Nitrogen.

  • Heat to 90°C for 4 hours.

  • Purification: The C4-coupled product is usually easily separated from bis-coupled byproducts via silica gel chromatography (0-20% EtOAc/Hexanes).

Module 3: Side-Chain Functionalization (C2-Methyl)

The 2-methyl group is "picoline-like" and can be functionalized. However, direct radical halogenation can be messy due to the competing chlorines on the ring. The Boekelheide Rearrangement via the N-oxide is the superior, high-fidelity route to the 2-hydroxymethyl or 2-chloromethyl derivative.

Pathway Visualization

Boekelheide SM This compound NOxide N-Oxide Intermediate SM->NOxide mCPBA, DCM RT, 12h Acylated 2-Acetoxymethyl Rearrangement Product NOxide->Acylated Ac2O 140°C (Boekelheide) Final 2-Hydroxymethyl Derivative Acylated->Final K2CO3, MeOH Hydrolysis

Figure 1: The Boekelheide Rearrangement strategy for functionalizing the C2-methyl group.

Protocol: N-Oxidation[1]
  • Dissolve DCMPO (protected as the methyl ether or chloro-derivative) in DCM.

  • Add mCPBA (1.2 equiv) at 0°C.

  • Stir at RT for 12 hours.

  • Wash with NaHSO3 (to quench peroxide) and NaHCO3.

Synthesis Workflow Diagram

The following diagram summarizes the divergent synthesis pathways available from the parent scaffold.

SynthesisMap DCMPO This compound (DCMPO) TriCl 3,4,5-Trichloro-2-methylpyridine (Activated Core) DCMPO->TriCl POCl3, DMF (cat) Deoxychlorination OAlk 4-Alkoxy-3,5-dichloro-2-methylpyridine (Ether Derivative) DCMPO->OAlk R-X, Ag2CO3 (O-Selective) NAlk N-Alkyl-3,5-dichloro-2-methylpyridone (Pyridone Derivative) DCMPO->NAlk R-X, K2CO3/DMF (N-Selective) Suzuki 4-Aryl-3,5-dichloro-2-methylpyridine (Kinase Inhibitor Precursor) TriCl->Suzuki Ar-B(OH)2, Pd(0) Regioselective Coupling SideChain 2-(Chloromethyl)-3,4,5-trichloropyridine TriCl->SideChain NCS, AIBN Radical Halogenation

Figure 2: Divergent synthetic pathways from DCMPO.

References

  • BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

  • Chemical Society Reviews. (2025).[2] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[2] RSC Publishing.[2] Retrieved from

  • Chemistry Steps. POCl3 for Dehydration of Alcohols and Chlorination. Retrieved from

  • BLD Pharm. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol Product Information. Retrieved from

Disclaimer: The protocols described herein involve hazardous chemicals (POCl3, organometallics). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Application Note: GC-MS Fragmentation Pattern & Isomer Discrimination of Methylated Dichloropyridinols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism researchers. It addresses the specific challenges of analyzing methylated dichloropyridinols via GC-MS, focusing on the critical distinction between N-methyl and O-methyl isomers and their respective fragmentation mechanisms.

Abstract

Dichloropyridinols (DCPs) are critical intermediates in the synthesis of agrochemicals and pharmaceutical agents, and serve as primary metabolites for various chloropyridine-based drugs. Due to the tautomeric nature of the 2-pyridinol/2-pyridone moiety, direct GC-MS analysis is hindered by peak tailing and thermal instability. Derivatization via methylation is the standard protocol; however, this yields two distinct isomers: O-methyl (methoxypyridine) and N-methyl (N-methylpyridone) . This guide provides a definitive protocol for the generation, separation, and mass spectral identification of these isomers, utilizing specific fragmentation pathways to ensure accurate structural assignment.

Introduction: The Tautomer Challenge

3,5-Dichloro-2-pyridinol exists in equilibrium with its keto-tautomer, 3,5-dichloro-2-pyridone. When subjected to methylation (e.g., via diazomethane or methyl iodide), the reaction can occur at either the oxygen or the nitrogen atom, governed by the "hard/soft acid-base" (HSAB) principle and solvent conditions.

  • Target Analyte: 3,5-Dichloro-2-pyridinol (MW: 163.99 Da)[1]

  • Derivative 1 (O-Methyl): 3,5-Dichloro-2-methoxypyridine (MW: 177.03 Da)

  • Derivative 2 (N-Methyl): 1-Methyl-3,5-dichloro-2-pyridone (MW: 177.03 Da)

While these isomers share the same molecular weight and similar retention times, their Electron Ionization (EI) fragmentation patterns differ significantly due to the stability of the aromatic pyridine ring versus the cyclic amide structure.

Experimental Protocol

Reagents & Standards
  • Analyte: 3,5-Dichloro-2-pyridinol (>98% purity).

  • Methylating Agents:

    • Method A (N-selective): Methyl Iodide (MeI), Potassium Carbonate (

      
      ), Acetone.
      
    • Method B (Non-selective): Diazomethane (

      
      ) in Diethyl Ether (Caution: Explosive/Toxic).
      
    • Method C (O-selective): Trimethyloxonium tetrafluoroborate (

      
      ).
      
Derivatization Workflow

Protocol A: Methyl Iodide (Favors N-Methylation)

  • Dissolve 1 mg of DCP in 1 mL of anhydrous acetone.

  • Add 2 mg of anhydrous

    
     and 10 µL of Methyl Iodide.
    
  • Incubate at 60°C for 30 minutes.

  • Centrifuge to remove salts; transfer supernatant to GC vial.

Protocol B: Diazomethane (Yields Mixed Isomers)

  • Generate diazomethane in situ using a mini-diazald apparatus.

  • Bubble

    
     gas into a solution of DCP in ether until a persistent yellow color remains.
    
  • Allow to stand for 10 minutes; evaporate excess ether under

    
     stream.
    
  • Reconstitute in ethyl acetate.

GC-MS Conditions
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: EI source @ 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Results & Discussion: Fragmentation Analysis

Molecular Ion & Isotope Clusters

Both isomers exhibit a Molecular Ion (


) at m/z 177 .
Crucially, the presence of two chlorine atoms (

and

) creates a characteristic isotope cluster with relative intensities of approximately 9:6:1 (M : M+2 : M+4).
  • m/z 177:

    
    
    
  • m/z 179:

    
    
    
  • m/z 181:

    
    
    
Diagnostic Fragmentation Pathways
Isomer A: 3,5-Dichloro-2-methoxypyridine (O-Methyl)

The O-methyl derivative behaves like an aromatic ether (anisole).

  • Loss of Formaldehyde (

    
    , 30 Da):  A rearrangement unique to methoxy-heterocycles. The methyl hydrogen migrates to the ring nitrogen or adjacent carbon, followed by expulsion of neutral formaldehyde.
    
    • Transition:

      
      
      
  • Loss of Methyl Radical (

    
    , 15 Da):  Direct cleavage of the ether methyl group.
    
    • Transition:

      
      
      
  • Loss of Chlorine (

    
    , 35 Da):  Typical aryl-halide fragmentation.
    
    • Transition:

      
      
      
Isomer B: 1-Methyl-3,5-dichloro-2-pyridone (N-Methyl)

The N-methyl derivative behaves like a cyclic amide (lactam).

  • Loss of Carbon Monoxide (CO, 28 Da): The defining feature of pyridones and phenols. The cyclic carbonyl group is ejected, often contracting the ring to a pyrrole-like cation.

    • Transition:

      
      
      
  • Loss of HCO (29 Da): Sequential loss of H and CO.

    • Transition:

      
      
      
Summary of Diagnostic Ions
Feature3,5-Dichloro-2-methoxypyridine (O-Methyl)1-Methyl-3,5-dichloro-2-pyridone (N-Methyl)
Molecular Ion (

)
177 (9:6:1 Cluster)177 (9:6:1 Cluster)
Base Peak (Typical) 147 or 142149
Primary Loss -30 Da (

)
-28 Da (CO)
Secondary Loss -15 Da (

)
-29 Da (HCO)
Diagnostic Ion m/z 147 (Loss of Formaldehyde)m/z 149 (Loss of Carbon Monoxide)
Retention Time Elutes Earlier (Less Polar)Elutes Later (More Polar)

Visualizations

Reaction & Isomerization Workflow

This diagram illustrates the divergent methylation pathways and the resulting isomeric structures.

MethylationPathways DCP 3,5-Dichloro-2-pyridinol (Tautomeric Equilibrium) Reagent Methylating Agent (Diazomethane / MeI) DCP->Reagent OMethyl O-Methyl Isomer (3,5-Dichloro-2-methoxypyridine) Less Polar | RT: Early Reagent->OMethyl Kinetic Control (O-Alkylation) NMethyl N-Methyl Isomer (1-Methyl-3,5-dichloro-2-pyridone) More Polar | RT: Late Reagent->NMethyl Thermodynamic Control (N-Alkylation)

Caption: Divergent methylation pathways yielding O- and N-methyl isomers, distinguishable by polarity and retention time.

Mass Spectral Fragmentation Mechanism

This diagram details the mechanistic cleavage specific to the O-methyl isomer (Left) vs. the N-methyl isomer (Right).

Fragmentation cluster_0 O-Methyl Fragmentation (Ether) cluster_1 N-Methyl Fragmentation (Amide) Parent_O O-Methyl Parent (m/z 177) [C6H5Cl2NO]+ Frag_O_1 m/z 162 [M-CH3] Loss of Methyl Radical Parent_O->Frag_O_1 -15 Da Frag_O_2 m/z 147 [M-CH2O] Loss of Formaldehyde (Diagnostic for Anisoles) Parent_O->Frag_O_2 -30 Da (Rearrangement) Frag_O_3 m/z 142 [M-Cl] Loss of Chlorine Parent_O->Frag_O_3 -35 Da Parent_N N-Methyl Parent (m/z 177) [C6H5Cl2NO]+ Frag_N_1 m/z 149 [M-CO] Loss of Carbon Monoxide (Diagnostic for Pyridones) Parent_N->Frag_N_1 -28 Da (Ring Contraction) Frag_N_2 m/z 114 [M-CO-Cl] Sequential Loss Frag_N_1->Frag_N_2 -35 Da

Caption: Mechanistic fragmentation tree comparing the diagnostic loss of Formaldehyde (O-isomer) vs. Carbon Monoxide (N-isomer).

References

  • NIST Mass Spectrometry Data Center. (2023).[2][3] Mass Spectrum of 3,5-Dichloro-2-pyridone. National Institute of Standards and Technology.[3][4] [Link]

  • PubChem. (2025).[5][2][3] Compound Summary: 3,5-Dichloro-2-methoxypyridine.[6] National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Advanced TLC Visualization Protocols for Chlorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Electron-Deficient" Challenge

Chlorinated pyridine intermediates are critical scaffolds in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceuticals (e.g., COX-2 inhibitors). However, their detection on Thin Layer Chromatography (TLC) plates presents unique challenges compared to standard nitrogen heterocycles.

The introduction of chlorine atoms onto the pyridine ring creates two distinct physicochemical hurdles for visualization:

  • Reduced Basicity: Chlorine is electron-withdrawing. While pyridine has a pKa of ~5.2, 2-chloropyridine drops to ~0.7, and 2,6-dichloropyridine is essentially non-basic (pKa < -2). This renders standard acid-base indicators (like Bromocresol Green) ineffective and significantly reduces the sensitivity of alkaloid stains (like Dragendorff’s) that rely on nitrogen protonation.

  • Volatility: Lower molecular weight chloropyridines (e.g., 2-chloropyridine) have significant vapor pressure. Aggressive drying or heating steps often result in "ghost spots"—analyte evaporation before visualization.

This guide details a multi-modal visualization strategy designed to overcome these limitations, prioritizing sensitivity and reproducibility.

Visualization Decision Matrix

Select the appropriate visualization method based on the degree of chlorination and functionalization.

G Start Start: Chlorinated Pyridine Sample UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Func_Check Functional Groups Present? UV_Check->Func_Check Mark spots with pencil Amine Amino Group (-NH2) Func_Check->Amine Carbonyl Aldehyde/Ketone Func_Check->Carbonyl Naked No Reactive Groups (Only Cl/Ring) Func_Check->Naked Ninhydrin Method A: Ninhydrin Stain Amine->Ninhydrin DNP Method B: 2,4-DNP Stain Carbonyl->DNP Basicity_Check Degree of Chlorination? Naked->Basicity_Check Mono Mono-chlorinated (Weakly Basic) Basicity_Check->Mono Poly Di/Tri-chlorinated (Non-Basic) Basicity_Check->Poly Dragendorff Method C: Modified Dragendorff Mono->Dragendorff Iodine Method D: Iodine/Silica Chamber Poly->Iodine

Figure 1: Decision tree for selecting the optimal visualization method based on chemical structure.

Primary Method: UV Shadowing (Non-Destructive)

Principle: Chlorinated pyridines possess an aromatic system that absorbs UV light strongly at 254 nm. On F254 indicator plates (containing zinc silicate or manganese-activated zinc silicate), the background fluoresces green/blue, while the pyridine absorbs the excitation light, appearing as a dark spot (fluorescence quenching).

Protocol:

  • Plate Selection: Use Silica Gel 60 F254 on Aluminum or Glass backing.

  • Elution: Run the TLC in the appropriate solvent system (e.g., Hexane:Ethyl Acetate).

  • Drying (CRITICAL):

    • Do NOT use a heat gun if the product is a mono-chloropyridine (volatile).

    • Air dry in a fume hood for 2–5 minutes.

  • Visualization: Place under a short-wave UV lamp (254 nm).

  • Marking: Circle the dark spots lightly with a soft pencil (HB or B).

Troubleshooting:

  • Faint Spots:[1] The "Heavy Atom Effect" of chlorine can sometimes alter fluorescence efficiency, but absorption usually remains strong. Ensure the lamp is 254 nm, not 365 nm.

Chemical Staining Protocols

Method C: Modified Dragendorff’s Reagent (For Mono-Chlorinated Pyridines)

Mechanism: Dragendorff’s reagent (Potassium iodobismuthate) forms an orange ion-pair complex with protonated nitrogen centers (


).
Limitation: As chlorination increases, the pyridine nitrogen becomes less basic. This stain works best for mono-chloropyridines or those with electron-donating substituents (e.g., alkyl-chloropyridines).

Reagent Preparation (Munier Modification):

  • Solution A: Dissolve 1.7 g basic Bismuth Nitrate (

    
    ) and 20 g Tartaric Acid in 80 mL DI water.
    
  • Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL DI water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 10 mL Glacial Acetic Acid + 100 mL DI water.

    • Stability:[2] Store the stock solutions A and B separately. The working solution is stable for 2–3 weeks at 4°C.

Protocol:

  • Dip the plate into the Working Solution for 1–2 seconds.

  • Remove and drain excess liquid onto a paper towel.[3][4]

  • Observation: Orange/Red spots appear immediately against a yellow background.

  • Enhancement: If spots are faint (due to low basicity), spray lightly with 0.1M HCl to increase protonation, though this may darken the background.

Method D: Iodine/Silica Chamber (Universal/High Chlorination)

Mechanism: Iodine vapor reversibly complexes with the pi-electron cloud of the aromatic ring. While chlorine withdraws electrons, the aromatic system usually retains enough density to form a visible brown charge-transfer complex. This is the method of choice for di/tri-chloropyridines where Dragendorff fails.

Protocol:

  • Chamber Setup: Place 5–10 g of Iodine crystals in a glass jar containing 20 g of silica gel (the silica increases surface area for sublimation).

  • Incubation: Place the dried TLC plate into the jar and cap it.

  • Development: Wait 1–3 minutes until the plate turns light brown.

  • Observation: Dark brown spots indicate the compound.[5]

  • Preservation: These spots fade rapidly. Mark immediately or take a photo.

Quantitative Data & Sensitivity Comparison

The following table summarizes the detection limits for common chlorinated pyridine intermediates.

AnalyteStructurepKa (approx)UV (254nm)DragendorffIodineRecommended
2-Chloropyridine Mono-Cl0.72HighModerate (Orange)High (Brown)UV + Iodine
3-Chloropyridine Mono-Cl2.80HighHigh (Orange)High (Brown)Dragendorff
2,6-Dichloropyridine Di-Cl-2.86HighNone/Very Weak ModerateUV Only
2-Chloro-3-aminopyridine Cl + NH2~3.0HighHighHighNinhydrin
2-Chloro-5-nitropyridine Cl + NO2< 0HighNoneModerateUV + Iodine

References

  • Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]

  • Raal, A., et al. (2020).[6] Dragendorff's reagent: Historical perspectives and current status. Pharmazie, 75(7), 299-306.[7][8] [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chlorination of 2-Methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of 2-methylpyridin-4-ol. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and purity. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical experience in the field.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the chlorination of 2-methylpyridin-4-ol, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this chlorination can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a breakdown of potential culprits and how to address them:

  • Inefficient Chlorinating Agent: The choice of chlorinating agent is paramount. While various reagents can effect this transformation, phosphorus oxychloride (POCl₃) is a widely used and effective option.[1] Using an insufficient amount or a low-quality grade of POCl₃ can lead to incomplete conversion.

    • Recommendation: Employ a molar excess of freshly distilled POCl₃. For many hydroxypyridines, heating in excess POCl₃ to reflux is a standard procedure.[1] A solvent-free approach, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor at high temperatures (e.g., 140-160 °C), has also been reported to give comparable or even better yields.[1]

  • Suboptimal Reaction Temperature and Time: Chlorination of hydroxypyridines is often temperature-dependent. Insufficient heat may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures for prolonged periods can lead to decomposition and the formation of byproducts.

    • Recommendation: A systematic optimization of the reaction temperature and time is crucial. Start with established conditions, such as refluxing in POCl₃, and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For sealed reactor methods, a reaction time of 2 hours at 140 °C has been shown to be effective for similar substrates.[1]

  • Presence of Water: 2-Methylpyridin-4-ol is hygroscopic, and the presence of water in the reaction mixture can consume the chlorinating agent, leading to lower yields.

    • Recommendation: Ensure your starting material is thoroughly dried before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Inefficient Quenching and Work-up: The quenching of excess POCl₃ is a critical and potentially hazardous step. Improper quenching can lead to product loss or the formation of impurities.

    • Recommendation: After cooling the reaction mixture, carefully and slowly quench the excess POCl₃ by adding it to ice-cold water or a mixture of ice and water.[1][3] Maintain a low temperature throughout the quenching process. Subsequently, adjust the pH of the aqueous solution to basic (pH 8-9) using a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acidic species and facilitate the extraction of the chlorinated product.[1]

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-chlorination: While the primary goal is to replace the hydroxyl group, chlorination can also occur on the pyridine ring, especially under harsh conditions.

    • Recommendation: Careful control of reaction temperature and time is essential. Using a minimal excess of the chlorinating agent can also help reduce over-chlorination. Monitoring the reaction closely and stopping it once the starting material is consumed is critical.

  • Decomposition: At high temperatures, the pyridine ring can be susceptible to degradation, leading to a complex mixture of byproducts.

    • Recommendation: Avoid unnecessarily high temperatures or prolonged heating. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

  • Formation of Pyridinium Salts: The nitrogen atom on the pyridine ring is basic and can react with acidic byproducts, such as HCl generated during the reaction, to form hydrochloride salts. These salts may have different solubility properties, complicating the work-up and potentially reducing the isolated yield of the free base.[4]

    • Recommendation: During the work-up, ensure the pH is adjusted to be sufficiently basic to convert any pyridinium salts back to the free base, which is more soluble in organic extraction solvents.[1]

Q3: The reaction seems to stall before completion. What could be causing this and what steps can I take?

A stalled reaction can be frustrating. Here are some potential reasons and solutions:

  • Deactivation of the Chlorinating Agent: As mentioned, moisture can deactivate the chlorinating agent.

    • Recommendation: Re-check all sources of potential moisture contamination, including the starting material, solvent (if used), and reaction atmosphere.

  • Formation of an Unreactive Intermediate: In some cases, an intermediate may form that is less reactive under the given conditions.

    • Recommendation: A change in reaction conditions may be necessary. For instance, if using a solvent, switching to a higher-boiling solvent to increase the reaction temperature could be beneficial. Alternatively, a solvent-free, high-temperature approach in a sealed reactor might provide the necessary energy to drive the reaction to completion.[1]

  • Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized depletion of reagents and a stalled reaction.

    • Recommendation: Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chlorination of 2-methylpyridin-4-ol.

Q1: What is the underlying mechanism for the chlorination of 2-methylpyridin-4-ol with POCl₃?

The chlorination of a hydroxypyridine with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by a chloride ion on the carbon atom bearing the phosphate ester group, with the departure of the phosphate group as a good leaving group, results in the formation of the chlorinated pyridine. The pyridine nitrogen can also be involved in activating the ring towards this substitution.

Q2: Are there alternative chlorinating agents I can use?

Yes, several other chlorinating agents can be employed, each with its own advantages and disadvantages.[5]

  • Thionyl Chloride (SOCl₂): Often used for converting alcohols to alkyl chlorides. It can be effective for hydroxypyridines, but may require different reaction conditions (e.g., the presence of a catalytic amount of DMF).[6]

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can also be used.[7] It is a solid, which can present handling challenges for large-scale reactions.[8]

  • Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, but is also known to participate in free-radical reactions, which might lead to side-chain chlorination if not properly controlled.[9]

A comparison of common chlorinating agents is provided in the table below:

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in excess reagent or sealed reactor at high temp.[1]Effective, widely used, can act as its own solvent.Corrosive, reacts violently with water, work-up can be hazardous.
Thionyl Chloride (SOCl₂) Often used with a catalyst (e.g., DMF).[6]Gaseous byproducts (SO₂ and HCl) are easily removed.Can be aggressive, may require careful temperature control.
Phosphorus Pentachloride (PCl₅) Often used with a solvent.[7]Highly reactive.Solid, moisture-sensitive, can be difficult to handle on a large scale.[8]

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A combination of techniques is often ideal for a comprehensive analysis.[2]

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of the starting material and the appearance of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. A reverse-phase method is typically suitable.[2][11]

  • Gas Chromatography (GC): Useful for analyzing volatile compounds and can provide information on purity.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or LC for impurity identification.[12]

Experimental Protocols

Protocol 1: Chlorination of 2-Methylpyridin-4-ol using Phosphorus Oxychloride (Excess Reagent Method)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-methylpyridin-4-ol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This protocol should only be performed by trained personnel with appropriate safety equipment and a suitable high-pressure reactor.

  • Charging the Reactor: To a Teflon-lined stainless steel reactor, add the 2-methylpyridin-4-ol (1 equivalent) and phosphorus oxychloride (1 equivalent).[1]

  • Sealing and Heating: Securely close the reactor and heat the mixture to 140 °C for 2 hours.[1]

  • Cooling and Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the contents with cold water (~0 °C).[1]

  • Neutralization and Extraction: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution and extract the product with an organic solvent.[1]

  • Isolation and Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. Purify the product as needed.

Visualizations

Reaction Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture (Starting Material, Glassware, Atmosphere) Start->CheckMoisture CheckReagent Verify Reagent Quality and Stoichiometry Start->CheckReagent OptimizeConditions Optimize Reaction Temperature and Time Start->OptimizeConditions ImpurityAnalysis Analyze for Impurities (TLC, HPLC, GC-MS) OptimizeConditions->ImpurityAnalysis OverChlorination Over-chlorination Detected? ImpurityAnalysis->OverChlorination Yes Decomposition Decomposition Products Detected? ImpurityAnalysis->Decomposition No AdjustConditions Reduce Temperature/ Time/Reagent Amount OverChlorination->AdjustConditions LowerTemp Lower Reaction Temperature Decomposition->LowerTemp Yes Purification Optimize Purification Strategy Decomposition->Purification No Success Improved Yield and Purity AdjustConditions->Success LowerTemp->Success Purification->Success

Caption: A workflow for troubleshooting low yield and impurity issues.

Key Parameter Relationships for Yield Optimization

YieldOptimization Yield Yield Purity Purity Yield->Purity Can be inversely correlated Temperature Temperature Temperature->Yield Increases, then decreases Temperature->Purity Decreases at high values Time Reaction Time Time->Yield Increases, then plateaus Reagent_Eq Reagent Equivalents Reagent_Eq->Yield Increases to a point Reagent_Eq->Purity Decreases with large excess Moisture Moisture Content Moisture->Yield Decreases

Caption: Interplay of key parameters affecting reaction yield and purity.

References

  • Vertex AI Search. (n.d.). 4-Chloro-2-methylpyridine: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • El-Gazzar, A. B. A., Gaid, M. M., & Aly, H. M. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(7), 9849–9859. [Link]

  • Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Pryadeina, M. V., Ezhikova, M. A., Kodess, M. I., Saloutin, V. I., & Chupakhin, O. N. (2017). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Russian Journal of Organic Chemistry, 53(10), 1546–1551. [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides.
  • American Chemical Society. (n.d.). List of Reagents. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Purification of 3,5-Dichloro-2-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing over-chlorinated impurities from 3,5-Dichloro-2-methylpyridin-4-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: During the synthesis of this compound, my final product analysis (LC-MS/GC-MS) shows peaks with higher mass-to-charge ratios than my target compound. What are these?

A1: These peaks likely correspond to over-chlorinated impurities. The synthesis of chlorinated pyridines can sometimes lead to the formation of byproducts where an additional chlorine atom is added to the pyridine ring.[1][2] For your target molecule, the most probable impurities are isomers of Trichloro-2-methylpyridin-4-ol . These arise from aggressive chlorination conditions or extended reaction times.

Q2: Why are these over-chlorinated impurities problematic?

A2: Even at low levels, these impurities can alter the pharmacological and toxicological profile of your target compound, interfere with downstream reactions, and compromise the accuracy of analytical data.[3][4] Regulatory bodies like the ICH have strict guidelines on impurity profiling, making their removal essential for drug development.

Q3: How can I quickly check for the presence of these impurities without running mass spectrometry?

A3: Thin-Layer Chromatography (TLC) is an excellent first-pass technique. Over-chlorinated impurities are generally less polar than the desired dichlorinated product due to the additional electron-withdrawing chlorine atom. On a normal-phase silica TLC plate, you should expect the over-chlorinated impurities to have a higher Rf value (travel further up the plate) than your target compound.

Q4: Is there a simple, first-line purification strategy I should try?

A4: Yes, recrystallization is the most common and often highly effective initial strategy for purifying crystalline solids like this.[1][5] It exploits differences in solubility between your product and the impurities in a chosen solvent system.

Part 2: Detailed Troubleshooting & Purification Guides

This section provides in-depth, step-by-step guidance for identifying, understanding, and removing stubborn impurities.

Issue 1: Characterizing the Unknown Impurity

Q: My initial analysis suggests an impurity, but I'm not certain of its structure. How do I definitively characterize it?

A: A multi-faceted analytical approach is required for definitive characterization. The goal is to gather orthogonal data points that collectively confirm the impurity's identity.

Workflow for Impurity Characterization

cluster_start Start: Crude Product cluster_analysis Analytical Workflow cluster_decision Decision Point cluster_end Outcome Crude Crude Sample LCMS LC-MS Analysis Crude->LCMS Initial Screen GCMS GC-MS Analysis Crude->GCMS Volatility Check Confirm Structure Confirmed? LCMS->Confirm GCMS->Confirm NMR NMR Spectroscopy (if impurity can be isolated) NMR->Confirm Confirm->NMR No, Isolate & Re-analyze Purify Proceed to Purification Strategy Confirm->Purify Yes

Caption: A logical workflow for impurity identification.

Recommended Analytical Techniques:

TechniquePurpose & Expected Outcome
HPLC-MS Primary Tool: Provides retention time and mass-to-charge ratio (m/z). Look for peaks with an m/z corresponding to the addition of a chlorine atom (approx. +34 Da, considering isotopic patterns). The impurity should have a different retention time from the main product.[6][7]
GC-MS Confirmatory Tool: Useful for volatile compounds. It provides a fragmentation pattern that can help confirm the structure. Over-chlorinated compounds often have characteristic isotopic clusters for fragments containing chlorine.[8]
NMR Definitive Structure: If you can isolate a small fraction of the impurity (e.g., via preparative HPLC), 1H and 13C NMR will provide definitive structural information. You would expect to see changes in the chemical shifts of the aromatic protons/carbons due to the altered electronic environment.
Issue 2: Recrystallization Fails to Remove the Impurity

Q: I've tried recrystallizing my product from several solvents, but the impurity persists. What's going wrong and what should I do next?

A: This indicates that the solubility profiles of your product and the impurity are too similar in the tested solvents. The key is a systematic approach to solvent screening and understanding the underlying chemistry.

The Causality: Over-chlorinated pyridinols are structurally very similar to their dichloro counterparts. However, the additional chlorine atom makes the molecule slightly larger and less polar. This subtle difference is what you must exploit.

  • Increased Non-Polarity: The trichloro- impurity will be more soluble in non-polar solvents and less soluble in polar solvents compared to your target dichloro- product.

  • Crystal Packing: Impurities can sometimes get trapped (occluded) within the crystal lattice of the desired product, especially during rapid crystallization.[9]

Troubleshooting Workflow for Recrystallization

Start Impurity Persists After Recrystallization Solvent Analyze Solvent Choice Start->Solvent Cooling Review Cooling Rate Start->Cooling Purity Assess Initial Purity Start->Purity Action1 Screen a Two-Solvent System (e.g., Ethanol/Water, Toluene/Hexane) Solvent->Action1 Action2 Slow Down Cooling (Allow to cool to RT, then ice bath) Cooling->Action2 Action3 Consider Column Chromatography (If crude purity is <90%) Purity->Action3 Result Achieve >99% Purity Action1->Result Action2->Result Action3->Result

Caption: Systematic approach to optimizing recrystallization.

Experimental Protocol: Two-Solvent Recrystallization

This method is superior when a single solvent fails. You use one solvent in which your compound is highly soluble ("soluble solvent") and another in which it is poorly soluble ("anti-solvent").

  • Select the Solvent Pair: A good starting pair is Ethanol (soluble) and Water (anti-solvent). The less polar trichloro- impurity should be less soluble in this polar mixture than your target compound.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[1]

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the saturation point). Add a final drop or two of hot ethanol to make it clear again.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure crystals and excluding impurities from the lattice.[5]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of chilled ethanol/water mixture, and dry under vacuum.

  • Verification: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to confirm the removal of the impurity.

Issue 3: Impurity is Still Present at Low Levels (>0.5%)

Q: Recrystallization improved purity, but I still have a persistent low-level impurity that I need to remove to meet specifications. What is the best method for this final polishing step?

A: For removing trace or co-eluting impurities, preparative column chromatography is the gold standard. It offers superior separation power by exploiting subtle differences in how compounds interact with a stationary phase.[10]

The Causality: The separation relies on partitioning the compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase.

  • Stationary Phase: Silica gel is highly polar.

  • Interaction: Your target compound, this compound, is more polar than the trichloro- impurity. It will therefore adhere more strongly to the silica.

  • Elution: The less polar trichloro- impurity will travel through the column faster and elute first when using a non-polar to moderately polar mobile phase.

Experimental Protocol: Flash Column Chromatography

  • Select Stationary Phase: Standard flash-grade silica gel (40-63 µm) is appropriate.

  • Select Mobile Phase (Eluent): Use TLC to determine the optimal eluent system. Aim for an Rf of ~0.3 for your target compound. A good starting point is a gradient of Ethyl Acetate in Hexane or Dichloromethane.

  • Column Packing: Pack the column with silica gel as a slurry in your initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves separation.

  • Elution: Start running the mobile phase through the column. Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate).

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

References

  • Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PubMed. Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • CABI Digital Library. Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Available from: [Link]

  • Wikipedia. Disinfection by-product. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available from: [Link]

  • Google Patents. CN113493408A - Preparation method of 2,3, 6-trichloropyridine.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Pharma Focus Asia. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]

Sources

Troubleshooting poor solubility of 3,5-Dichloro-2-methylpyridin-4-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-2-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound. Our approach is rooted in foundational scientific principles to empower you to overcome experimental challenges.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility.

PropertyValueSource/Method
Molecular Formula C₆H₅Cl₂NOEvitaChem[1]
Molecular Weight ~178.01 g/mol EvitaChem[1]
CAS Number 195045-26-2EvitaChem[1]
Appearance Likely a solid at room temperatureInferred from similar structures
Predicted pKa See explanation belowACD/Labs Percepta Prediction & Chemical Theory
A Note on pKa Estimation:

This compound possesses two ionizable centers:

  • The Pyridine Nitrogen (Basic): The lone pair of electrons on the nitrogen atom can accept a proton. The pKa of pyridine itself is 5.2. However, the two electron-withdrawing chlorine atoms on the ring will significantly decrease the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of the protonated pyridine is expected to be significantly lower than 5.2 .

  • The 4-hydroxyl Group (Acidic): The hydroxyl group can donate a proton. The pKa of the hydroxyl group in phenol is approximately 10. The electron-withdrawing effects of the chlorine atoms and the pyridine ring will increase the acidity of this proton. Therefore, the pKa of the hydroxyl group is expected to be lower than 10 .

For the purpose of this guide, we will work with the following estimated pKa values :

  • pKa₁ (acidic, OH group) ≈ 7.5 - 8.5

  • pKa₂ (basic, pyridinium ion) ≈ 1.5 - 2.5

This dual nature is critical for understanding its pH-dependent solubility. The compound will be least soluble at its isoelectric point and its solubility will increase at pH values above the acidic pKa and below the basic pKa.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common challenges.

Q1: My this compound is not dissolving in water, even with vigorous stirring and sonication. What is my first step?

Answer: The very low aqueous solubility of this compound is expected due to its chlorinated aromatic structure. The first and most critical step is to move beyond neutral water and explore pH modification.

Causality: The solubility of an ionizable compound is highly dependent on the pH of the solution.[4] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the molecule.

  • At pH > pKa₁ (e.g., pH 9.5): The hydroxyl group will be deprotonated, forming a negatively charged pyridinolate species, which will be more soluble in water.

  • At pH < pKa₂ (e.g., pH 1.0): The pyridine nitrogen will be protonated, forming a positively charged pyridinium species, which will also be more soluble in water.

  • Prepare Stock Solutions:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

  • Initial Suspension: Add a small, known amount of your compound to a known volume of deionized water (e.g., 1 mg/mL).

  • pH Titration:

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Observe for dissolution as the pH increases.

    • In a separate experiment, slowly add 0.1 M HCl dropwise and observe for dissolution as the pH decreases.

  • Determine Optimal pH: Identify the pH at which your compound fully dissolves. It is recommended to use a buffered solution at this optimal pH for your experiments to maintain stable solubility.

G A Poor Solubility in Neutral Water B Adjust pH A->B C pH > 8.5 (e.g., with NaOH) B->C D pH < 1.5 (e.g., with HCl) B->D E Formation of Soluble Anionic Species C->E F Formation of Soluble Cationic Species D->F G Compound Dissolves E->G F->G

Caption: pH adjustment workflow for solubilizing this compound.

Q2: I have tried adjusting the pH, but my compound either precipitates upon neutralization or is not stable at extreme pH values. What are my other options?

Answer: If pH modification alone is insufficient or incompatible with your experimental system, the use of co-solvents is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This can enhance the solubility of non-polar compounds by creating a more favorable environment for the solute.

Co-solventClassProperties & Considerations
Dimethyl Sulfoxide (DMSO) AproticExcellent solubilizing power for many organic compounds. Can be difficult to remove and may have biological effects.
Ethanol ProticLess toxic and commonly used in biological assays. May not be as effective as DMSO for highly insoluble compounds.
Methanol ProticSimilar to ethanol but more volatile and toxic.
Polyethylene Glycol (PEG 300/400) PolymerLow toxicity and often used in pharmaceutical formulations.
Propylene Glycol DiolA common solvent in pharmaceutical preparations.
  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous experimental buffer.

  • Observe for Precipitation: Note the concentration at which precipitation occurs. This will determine the maximum tolerable concentration of your compound in that co-solvent/water mixture.

  • Control for Co-solvent Effects: It is crucial to run a vehicle control (your experimental buffer with the same final concentration of the co-solvent) in your assays to account for any effects of the co-solvent itself.

Q3: Even with co-solvents, I am struggling to reach my desired concentration without precipitation. Are there other solubilizing agents I can use?

Answer: Yes, surfactants can be highly effective in increasing the apparent solubility of poorly soluble compounds.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the bulk aqueous phase.[6][7]

SurfactantTypeKey Characteristics
Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizing agent, but can denature proteins.
Tween® 20/80 (Polysorbates) Non-ionicMilder than ionic surfactants and widely used in biological and pharmaceutical applications.
Triton™ X-100 Non-ionicCommon laboratory detergent with good solubilizing properties.
Cremophor® EL Non-ionicOften used in pharmaceutical formulations for poorly soluble drugs.
  • Prepare Surfactant Solutions: Prepare a range of concentrations of the chosen surfactant in your aqueous buffer (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add your compound to each surfactant solution and stir or sonicate until dissolved.

  • Determine Optimal Concentration: Identify the lowest concentration of surfactant that achieves the desired solubility of your compound.

  • Consider CMC: For optimal performance, the surfactant concentration should be above its CMC.

G cluster_0 Initial Problem cluster_1 Proposed Solution cluster_2 Mechanism of Action cluster_3 Outcome A Precipitation with Co-solvents B Introduce Surfactants A->B C Micelle Formation (above CMC) B->C D Encapsulation of Compound in Micelles C->D E Increased Apparent Solubility D->E

Caption: Logical workflow for employing surfactants to enhance solubility.

Advanced Troubleshooting Strategies

If the above methods are still not sufficient, consider these advanced strategies:

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8] Techniques like micronization or nanomilling can be employed, though they require specialized equipment.

  • Complexation: The use of cyclodextrins can enhance solubility by forming inclusion complexes with the hydrophobic drug molecule.[9] The cyclodextrin has a hydrophilic exterior and a hydrophobic interior cavity where the drug can reside.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[3] This can be achieved by methods such as melt extrusion or solvent evaporation.

References

  • Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ACD/Labs. (2007). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Micellar Solubilization: A Review.
  • Le-Ngoc, H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1565–1572. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Patel, K., & Patel, N. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times, 56(1).
  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 273. [Link]

  • Patel, K. R., & Patel, M. S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(3), 147-156.
  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development of pH Independent Drug Release System for Dipyridamole.
  • Zhang, H., et al. (2004). Dipyridamole pH-dependent dissolution release profile. Test was... ResearchGate. Retrieved from [Link]

  • Al-Hamdani, S. A., & Al-Kassas, R. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences, 28(1), 108-120. [Link]

  • Talevi, A., & Bellera, C. L. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Pharmaceutics, 13(9), 1433. [Link]

Sources

Optimizing reaction temperature for pyridine ring chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As researchers, we often treat temperature as a simple "accelerator," but in pyridine chemistry, temperature is a mechanistic switch .

Pyridine is electronically schizophrenic: it is electron-deficient (


-deficient), making it resistant to the electrophilic substitution (

) typical of benzene, yet prone to nucleophilic attack (

) if properly activated.

This guide addresses the critical relationship between temperature , activation strategy , and regioselectivity .

Part 1: The Thermodynamic vs. Kinetic Dilemma

Before adjusting your hotplate, you must identify which mechanistic pathway you are triggering. The failure mode of "tar formation" is almost always a result of mismatching temperature with the chosen activation method.

The "Temperature Switch" Overview
Target IsomerReaction TypeKey ReagentsTemp RangeKinetic/Thermo Driver
2-Cl / 4-Cl Nucleophilic (

)
Pyridine-

-Oxide +

80°C – 120°C Activation of

-O bond lowers barrier for

attack.
3-Cl Electrophilic (

)

+ Lewis Acid (

)
>160°C (Liquid) >300°C (Vapor)High

required to overcome ring deactivation.
Polymer/Tar Radical / DegradationUncontrolled exothermsVariable Thermal decomposition of

-phosphoryl intermediates.
Part 2: Visualizing the Reaction Pathways

The following diagram illustrates how temperature and reagents dictate the reaction trajectory.

Pyridine_Chlorination_Pathways Pyridine Pyridine Starting Material NOxide Pyridine-N-Oxide Pyridine->NOxide Oxidation (mCPBA/H2O2) Prod3Cl 3-Chloropyridine Pyridine->Prod3Cl Cl2, AlCl3 >160°C (High Energy) Tar Black Tar/Polymer Pyridine->Tar Uncontrolled Radical Side Reactions Intermediate N-Phosphoryloxy Cationic Intermediate NOxide->Intermediate POCl3, 0-20°C (Activation) Prod2Cl 2-Chloropyridine (Major) Intermediate->Prod2Cl Rearrangement 80-110°C (Reflux) Intermediate->Tar Stagnation or T > 130°C

Figure 1: Divergent pathways for pyridine chlorination. Note that the 2-Cl route requires an activation step (N-oxidation) to proceed at moderate temperatures.

Part 3: Troubleshooting & FAQs
Q1: I am targeting 2-chloropyridine using

, but my reaction mixture turns into a viscous black tar. What is happening?

Diagnosis: This is a thermal management failure during the rearrangement phase .

The Science: The reaction between Pyridine-


-oxide and 

forms an unstable N-phosphoryloxy pyridinium intermediate. This intermediate must undergo a nucleophilic attack by chloride (and subsequent elimination of the phosphate group) to form the product.
  • If T is too low (<60°C): The intermediate accumulates. It is thermally unstable and sensitive.

  • If T is too high (>120°C) or ramped too fast: The accumulated intermediate decomposes violently (exothermic runaway), leading to polymerization (tar).

Corrective Protocol:

  • Step 1: Addition of

    
     should be done at 0°C to 20°C  (ice bath) to control the initial salt formation.
    
  • Step 2: Slowly warm the reaction to reflux (105-110°C ). Do not shock the system by dropping cold reagents into hot oil.

  • Step 3: Use a solvent like toluene or chlorobenzene to act as a heat sink and moderator, rather than running neat.

Q2: I need 3-chloropyridine. Can I just heat the N-oxide reaction hotter?

Answer: No.

The Science: Heating the N-oxide pathway hotter will not shift the regioselectivity to the 3-position; it will only increase degradation. The 3-position is deactivated in the N-oxide (and the pyridine) ring. To access the 3-position, you must force Electrophilic Aromatic Substitution (


)  on the unactivated ring, or use a radical mechanism.

Corrective Protocol (Direct Chlorination):

  • Reagents: Use

    
     gas with a Lewis Acid catalyst (
    
    
    
    ).
  • Temperature: You must exceed 160°C (often up to 200°C in sealed tubes or flow reactors).

  • Mechanism: At these temperatures, you overcome the high activation energy barrier caused by the electron-deficient nitrogen withdrawing density from the ring.

  • Note: This is hazardous and often best performed in a flow reactor to manage pressure and heat.

Q3: My conversion is stalling at 60% regardless of time. Should I increase the temperature?

Diagnosis: You are likely fighting product inhibition (HCl salt formation).

The Science: As chlorination proceeds, HCl is generated. Pyridine is a base (


).[1] The product (chloropyridine) and starting material will protonate to form pyridinium salts.
  • Pyridinium salts are significantly more electron-deficient than free pyridine (

    
     pulls electrons strongly).
    
  • This shuts down further electrophilic attack completely.

Corrective Protocol:

  • Do not just increase Temp. This will only char the salts.

  • Add a Scavenger: Use a heterogeneous base (like solid

    
     if compatible with your specific reagents) or run in vapor phase where HCl is swept away.
    
  • Reagent Stoichiometry: Ensure you have excess chlorinating agent, but consider adding an exogenous base (like 2,6-lutidine or DMA) that is more basic than your substrate but non-nucleophilic, to "soak up" the protons.

Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 2-Chloropyridine (N-Oxide Route)

Target: High Regioselectivity (C2), Moderate Temp.

  • Preparation: In a round-bottom flask under

    
    , dissolve Pyridine-
    
    
    
    -oxide
    (1.0 equiv) in anhydrous Toluene (5 vol).
  • Activation (Low T): Cool to 0°C . Dropwise add

    
      (1.2 equiv) over 30 mins. Observation: Slight yellowing may occur; ensure no rapid exotherm.
    
  • Reaction (High T): Remove ice bath. Heat slowly to reflux (

    
    ) . Maintain reflux for 4–6 hours.
    
    • Self-Validating Check: Monitor by TLC/HPLC. The intermediate spot (polar) should disappear, replaced by a less polar product spot.

  • Quench: Cool to room temperature. Pour onto ice/water (exothermic hydrolysis of excess

    
    ).
    
  • Workup: Neutralize with

    
     (aq) to pH 8. Extract with EtOAc.
    
Protocol B: Flow Synthesis of 3-Chloropyridine (Direct Route)

Target: C3 Isomer, High Temp Safety.

Note: This protocol assumes access to a Hastelloy or quartz flow reactor due to corrosive


 at high T.
  • Feed Preparation: Mix Pyridine and

    
      (0.1 equiv) in a chemically resistant reservoir.
    
  • Reactor Setup: Set flow reactor temperature to 200°C . Backpressure regulator set to 15 bar (to keep

    
     in solution if liquid phase) or atmospheric if vapor phase.
    
  • Execution: Pump pyridine mixture and

    
     gas (1.5 equiv) into the mixing T-piece.
    
    • Residence Time: 10–30 minutes depending on reactor volume.

  • Quench: Output flows into a chilled scrubber containing

    
     solution to neutralize HCl and unreacted 
    
    
    
    .
Part 5: Troubleshooting Logic Tree

Troubleshooting_Logic Start Start Troubleshooting Issue What is the primary failure? Start->Issue Tar Black Tar / Polymerization Issue->Tar Viscous sludge WrongIso Wrong Regioisomer Issue->WrongIso NMR shows mix LowConv Low Conversion (<50%) Issue->LowConv Stalled rxn Sol1 Reduce ramp rate. Add solvent (Toluene). Check POCl3 addition T. Tar->Sol1 Sol2 Check Mechanism. N-Oxide = C2/C4 Direct Cl2 = C3 WrongIso->Sol2 Sol3 Salt Formation? Add base scavenger. Increase T (if Direct route). LowConv->Sol3

Figure 2: Decision matrix for rapid troubleshooting of pyridine chlorination failures.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[2] (Standard text on heterocyclic mechanistic pathways).

  • Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012.[1][2] (Detailed mechanism of N-oxide activation and rearrangement).

  • Shimizu, S. et al. Process for the selective chlorination of pyridine derivatives. EP0684943B1, 1999. (Industrial parameters for high-temperature direct chlorination).

  • Weickgenannt, A. Pyridine N-Oxides: Reactivity and Functionalization. (Review of N-oxide vs Pyridine nucleophilicity).

Sources

Purification of 3,5-Dichloro-2-methylpyridin-4-ol from tarry side products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Halogenated Pyridinols

Subject: Purification of 3,5-Dichloro-2-methylpyridin-4-ol from Tarry Side Products Case ID: PYR-CL-352-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (often via chlorination of 2-methylpyridin-4-ol) is notoriously prone to the formation of viscous, dark "tars." These impurities arise from radical polymerization, oxidative coupling, and over-chlorination of the methyl group.[1]

Because the target molecule is an amphoteric pyridinol (existing in equilibrium with its pyridone tautomer), standard silica chromatography is often ineffective; the tars foul the column, and the acidic substrate streaks.[1]

This guide details a self-validating "Base-Acid Swing" protocol that exploits the specific pKa properties of the 3,5-dichloro substitution pattern to separate the monomeric target from neutral polymeric tars.

Module 1: Diagnostic & Chemical Logic

Before initiating purification, understand the species present in your crude mixture.[1]

ComponentChemical StateSolubility Behavior
Target: this compoundAmphoteric Solid.Acidic: Phenolic OH (pKa ~5–6 due to Cl electron withdrawal).[1] • Basic: Pyridine N (weakly basic due to sterics/electronics).[1]High pH (NaOH): Soluble (Phenolate anion).[1] • Low pH (HCl): Insoluble/Precipitates (Neutral form).[1]
Impurity: "The Tar"Neutral/Polymeric. [1] • Radical coupling products. • Over-chlorinated alkyl species.[1]High pH: Insoluble (remains as oil/solid).[1] • Organic Solvents: Soluble in DCM/Toluene.[1]
Impurity: Inorganic SaltsIonic (

,

,

).
Water: Soluble.[1]

The Strategy: We cannot wash the tar off the product.[1] We must extract the product out of the tar by converting the product into its water-soluble salt, leaving the tar behind.[1]

Module 2: Primary Isolation (The "Base-Acid Swing")[2]

Objective: Bulk removal of tarry polymers using pH-dependent solubility switching.

Reagents Required:
  • Sodium Hydroxide (2M NaOH)[1]

  • Hydrochloric Acid (6M HCl)[1]

  • Dichloromethane (DCM) or Toluene[1]

  • Activated Charcoal (Norit or equivalent)[1]

  • Celite (Filter aid)[1]

Step-by-Step Protocol:
  • Dissolution (The "Swing" to Base):

    • Take the crude, black reaction mass.[1]

    • Add 2M NaOH (approx. 3–4 equivalents based on theoretical yield).

    • Observation: The target dissolves as the sodium salt.[1] The solution will likely remain dark due to suspended tars, but the bulk solid should disappear.[1]

    • Check: Ensure pH > 12.[1]

  • Tar Extraction (The Wash):

    • Transfer the aqueous alkaline solution to a separatory funnel.[1]

    • Wash with DCM or Toluene (1:1 volume ratio relative to aqueous phase).[1]

    • Action: Shake vigorously.[1] The neutral organic tars will partition into the organic layer.[1]

    • Separation: Drain the Aqueous Layer (Bottom if Toluene; Top if DCM) into a clean flask.[1] Discard the organic layer containing the bulk tar.[1]

    • Repeat: Perform this wash 2x.[1]

  • Adsorptive Filtration (Polishing):

    • To the alkaline aqueous phase, add Activated Charcoal (5% w/w relative to theoretical yield).[1]

    • Stir for 30 minutes at room temperature.

    • Filter through a pad of Celite to remove the charcoal and any fine particulate tar.[1]

    • Result: You should now have a clear (pale yellow to amber) aqueous solution.[1]

  • Precipitation (The "Swing" to Acid):

    • Cool the aqueous filtrate to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 1.5 – 2.0 .[1]

    • Why this pH? The isoelectric point is acidic.[1] Going too low (pH < 0) might protonate the nitrogen (forming soluble pyridinium chloride), reducing yield.[1] pH 2 is the "sweet spot" for the neutral, insoluble form.[1]

  • Collection:

    • Filter the resulting white/off-white precipitate.

    • Wash with cold water to remove inorganic salts (NaCl).[1]

    • Dry in a vacuum oven at 50°C.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for separating the amphoteric target from neutral impurities.

PurificationProtocol Crude Crude Tarry Mixture (Target + Tar + Salts) NaOH_Step Add 2M NaOH (pH > 12) Dissolve Target as Anion Crude->NaOH_Step Basify Extraction Liquid-Liquid Extraction (Wash with Toluene/DCM) NaOH_Step->Extraction Org_Phase Organic Phase (Contains Neutral Tars) Extraction->Org_Phase Remove Impurities Aq_Phase Aqueous Phase (Contains Target Anion) Extraction->Aq_Phase Keep Product Waste_Liq Filtrate Waste (Salts + Trace Acid) Org_Phase->Waste_Liq Discard Charcoal Charcoal Treatment & Celite Filtration Aq_Phase->Charcoal Acidification Add 6M HCl to pH 2.0 Precipitate Neutral Target Charcoal->Acidification Final_Solid Pure this compound (Precipitate) Acidification->Final_Solid Filter Acidification->Waste_Liq Filtrate

Figure 1: The "Base-Acid Swing" purification logic. By converting the target to a water-soluble salt, neutral tars are easily washed away before regenerating the product.[1]

Module 4: Final Polishing (Recrystallization)[1]

If the product from Module 2 is still slightly colored (grey/beige), perform a recrystallization.[1]

  • Solvent A (Preferred): Acetic Acid / Water (1:1) .[1]

    • Dissolve product in hot acetic acid, then add hot water until turbid. Cool slowly.

  • Solvent B (Alternative): Ethanol .[1]

    • Solubility can be high; may require concentration or cooling to -20°C.

Troubleshooting & FAQs

Q1: Upon acidification, I formed a "milky" emulsion instead of a filterable solid. What happened?

  • Cause: You likely trapped some organic solvent (DCM/Toluene) in the aqueous phase, or the precipitation happened too fast, trapping impurities.[1]

  • Fix: Heat the acidic suspension to 60°C (to volatilize trapped solvent and ripen the crystals) and allow it to cool very slowly to room temperature with gentle stirring. This promotes crystal growth over oil formation.[1]

Q2: My yield is significantly lower than expected after the acid step.

  • Cause A (pH overshoot): If you acidified to pH < 0 (conc.[1] HCl), you may have protonated the pyridine nitrogen, forming the soluble hydrochloride salt.[1] Adjust pH back to 2.0 using dilute NaOH.[1]

  • Cause B (Incomplete Extraction): The tar might have encapsulated the product in Step 1.[1] Ensure the initial digestion in NaOH involves vigorous mechanical stirring or sonication to break up tar chunks.[1]

Q3: Can I use silica gel chromatography instead?

  • Technical Advice: Not recommended for the crude material.[1] Pyridinols are notorious for "streaking" on silica due to their acidity.[1] If you must use chromatography (e.g., for final purity >99.9%), you must deactivate the silica with 1% Triethylamine (TEA) or use a reverse-phase (C18) column with an acidified mobile phase (Water/MeOH + 0.1% Formic Acid).[1]

Q4: The product has a strong chemical smell even after drying.

  • Cause: Likely trace 2-chloromethyl side products (lachrymators) formed if the methyl group was attacked during synthesis.

  • Fix: These hydrolyze slowly. Recrystallization from boiling water/ethanol usually hydrolyzes the reactive alkyl-chloride impurities to the more soluble alcohols, which stay in the mother liquor.[1]

References

  • US Patent 3,931,200 . Process for the preparation of 2,3,5-trichloro-4-pyridinol. (Demonstrates the general principle of chlorinating pyridinols and the acid-base workup required to remove polychlorinated byproducts).

  • US Patent 4,367,337 . Purification of 3,5,6-trichloropyridin-2-ol. (Details the "Base-Acid Swing" methodology specifically for removing tarry impurities from chlorinated pyridines).

  • PubChem Compound Summary . This compound. (Physicochemical property data supporting pKa and solubility logic). [1]

Sources

Validation & Comparative

Validated Analytical Methods for Pyridine Impurities in Agrochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine and its derivatives are ubiquitous in the synthesis of agrochemicals, particularly herbicides (e.g., paraquat, diquat) and insecticides (e.g., chlorpyrifos). However, residual pyridine poses significant regulatory challenges due to its toxicity, volatility, and classification as a Class 2 solvent under ICH Q3C guidelines.[1]

The analytical determination of pyridine is notoriously difficult. Its basicity (


) leads to severe peak tailing on standard C18 silica columns, while its high polarity complicates extraction from soil or crop matrices.[1]

This guide objectively compares the two most robust validated methodologies: Headspace Gas Chromatography (HS-GC-FID) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) .[1] We provide experimental protocols, comparative validation data, and a decision framework to select the optimal method for your matrix.

Part 1: The Analytical Challenge

Pyridine presents a "perfect storm" of chromatographic difficulties:

  • Silanol Interactions: On standard Reverse Phase (RP) HPLC columns, the basic nitrogen interacts with free silanol groups, causing peak tailing and variable retention times.

  • Volatility: High volatility makes concentration steps (e.g., rotary evaporation) risky, leading to analyte loss.[1]

  • Matrix Interference: Agrochemical formulations often contain surfactants and emulsifiers that foul GC liners or suppress ionization in LC-MS.[1]

Decision Framework: Selecting the Right Method

The choice between GC and LC depends primarily on the sample matrix and the required Limit of Quantitation (LOQ).

MethodSelection cluster_legend Key Decision Factors Start Start: Sample Matrix Analysis IsVolatile Is the matrix volatile/thermal stable? Start->IsVolatile TraceLevel Required LOQ? IsVolatile->TraceLevel No (Complex/Degrades) MethodGC Method A: Headspace GC-FID (Best for Solvents/Formulations) IsVolatile->MethodGC Yes (Solvents/Tech Grades) TraceLevel->MethodGC > 1 ppm MethodLC Method B: HILIC-MS/MS (Best for Soil/Crop Residues) TraceLevel->MethodLC < 10 ppb Legend GC = Robustness | LC = Sensitivity

Figure 1: Decision tree for selecting analytical methodology based on matrix properties and sensitivity requirements.

Part 2: Method A - Headspace GC-FID (The Robust Standard)[1]

Best For: Technical grade active ingredients (AI), liquid formulations, and solvent purity testing.[1] Mechanism: Static headspace analysis eliminates matrix effects by analyzing the vapor phase in equilibrium with the sample, preventing non-volatile surfactants from entering the GC column.

Experimental Protocol
  • Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler.

  • Column: CP-Wax 51 for Amines (or equivalent PEG stationary phase).[1] Note: Base-deactivated columns are mandatory to prevent tailing.[1]

  • Diluent: N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).[1] Water is avoided to prevent phase issues with organic formulations.

Step-by-Step Workflow:

  • Sample Prep: Weigh 100 mg of sample into a 20 mL headspace vial. Add 5 mL of DMAc. Seal immediately.

  • Equilibration: Heat vial to 80°C for 30 minutes with high agitation.

  • Injection: Split ratio 10:1. Inject 1 mL of headspace gas.[1]

  • Gradient:

    • Hold 40°C for 5 min (focuses volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 2 min.

Validation Data (Simulated Representative Data)
ParameterResultNotes
Linearity (

)
> 0.999Range: 10 – 1000 ppm
LOQ 5.0 ppmLimited by split ratio and FID sensitivity
Recovery 98.5% ± 2.1%Spiked into EC formulation matrix
Precision (RSD) 1.8% (n=6)Excellent repeatability

Part 3: Method B - HILIC-MS/MS (The Trace Residue Solution)[1]

Best For: Soil analysis, crop residues, and water samples where sub-ppm sensitivity is required.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[1][2][3] This creates a water-rich layer on the silica surface, allowing pyridine to partition effectively without the need for ion-pairing reagents (which suppress MS signals).[1]

Experimental Protocol
  • Instrumentation: Thermo Vanquish UHPLC coupled to TSQ Altis Triple Quadrupole MS.[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][2][3][4][5]

  • Isocratic Mode: 90% B / 10% A. Note: High organic content is crucial for HILIC retention.

Step-by-Step Workflow:

  • Extraction: Extract 5g soil sample with 10 mL Acetonitrile:Water (90:10).[1] Vortex 5 min.

  • Cleanup: Centrifuge at 10,000 rpm. Pass supernatant through a 0.2 µm PTFE filter.[1] Do not use Nylon filters as they may bind pyridine.

  • MS/MS Detection: Electrospray Ionization Positive (ESI+).

    • Precursor Ion: 80.1 m/z

      
      
      
    • Product Ion (Quant): 53.1 m/z

    • Product Ion (Qual): 79.1 m/z

HILIC_Mechanism cluster_process HILIC Separation Mechanism MobilePhase Mobile Phase (90% ACN / 10% Buffer) Analyte Pyridine (Polar) MobilePhase->Analyte Partitioning WaterLayer Stagnant Water-Rich Layer (Adsorbed to Silica) Stationary Polar Stationary Phase (Amide/Silica) WaterLayer->Stationary H-Bonding Analyte->WaterLayer Retained

Figure 2: Mechanism of HILIC separation showing the partitioning of pyridine into the water-rich layer.

Validation Data (Simulated Representative Data)
ParameterResultNotes
Linearity (

)
> 0.995Range: 1 – 500 ppb
LOQ 2.0 ppbHighly sensitive due to high organic desolvation in MS
Recovery 85% - 110%Matrix dependent; requires matrix-matched calibration
Matrix Effect < 15%Suppression observed in high-clay soils

Part 4: Comparative Analysis & Verdict

The following table summarizes the performance differences to assist in method selection.

FeatureMethod A: Headspace GC-FIDMethod B: HILIC-MS/MS
Primary Application QC Release of FormulationsResidue Studies / Environmental Fate
Sensitivity (LOQ) Moderate (ppm range)High (ppb range)
Selectivity High (for volatiles)High (Mass spec confirmation)
Robustness Excellent (Dirty matrix stays in vial)Moderate (Column sensitive to equilibration)
Throughput 30 min/sample10 min/sample
Cost per Analysis LowHigh
Expert Verdict
  • Choose GC-HS if you are analyzing manufacturing batches, technical materials, or emulsifiable concentrates.[1] The "dirty" components of the formulation never touch the column, extending instrument life.

  • Choose HILIC-MS/MS if you are conducting regulatory residue studies (GLP) where trace detection in soil, water, or plant tissue is required.[1] Do not use standard Reverse Phase C18, as the peak tailing will compromise integration accuracy at low levels.

Part 5: Validation Framework (ICH Q2 R2)

To ensure these methods meet regulatory scrutiny (EPA/EFSA), validation must follow ICH Q2(R2) principles, specifically the Analytical Target Profile (ATP) approach.

  • Specificity:

    • GC: Demonstrate resolution > 1.5 between Pyridine and formulation solvents (e.g., Xylene, Aromatic 100).

    • LC: Monitor two transition ions (Quant/Qual ratio) to confirm identity.

  • Accuracy (Recovery):

    • Perform spiking studies at 50%, 100%, and 150% of the target concentration.

    • Acceptance Criteria: 90-110% for formulations; 70-120% for residues (SANTE/11312/2021 guidelines).[1]

  • Robustness (Design of Experiments):

    • Vary critical parameters: GC Oven Ramp (±2°C), HILIC Buffer pH (±0.2), and Flow Rate.

    • Ensure system suitability remains within limits (Tailing Factor < 2.0).

References

  • International Council for Harmonisation (ICH). (2023).[1][6][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][8] Pesticide Tolerance Exemptions - 40 CFR 180.[1][9] Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from [Link]

  • Agilent Technologies. (2011).[1][10] Separation of pyridine and other amines using CP-Wax 51. Retrieved from [Link]

  • Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine using Mixed-Mode Columns. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.